(2,6-Dichloro-3-fluorophenyl)methanol
Description
The exact mass of the compound (2,6-Dichloro-3-fluorophenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,6-Dichloro-3-fluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dichloro-3-fluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,6-dichloro-3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJNYTQWCHPNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227611-90-6 | |
| Record name | (2,6-dichloro-3-fluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physicochemical Profile of (2,6-Dichloro-3-fluorophenyl)methanol
The following technical guide details the physicochemical profile of (2,6-Dichloro-3-fluorophenyl)methanol , with a critical distinction applied to its closely related pharmaceutical intermediate, (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol .
Executive Summary & Compound Identification
Target Compound: (2,6-Dichloro-3-fluorophenyl)methanol CAS Registry Number: 1227611-90-6 Molecular Formula: C₇H₅Cl₂FO Molecular Weight: 194.03 g/mol
Critical Distinction for Drug Development: In pharmaceutical research—specifically regarding the synthesis of the ALK inhibitor Crizotinib —nomenclature confusion frequently occurs between the methanol derivative (the target of this guide) and the ethanol derivative.
-
The Methanol (C7): A achiral building block used for scaffold construction (e.g., benzofuran synthesis).
-
The Ethanol (C8): The chiral "Crizotinib Intermediate" (CAS 877397-65-4), which contains a methyl group at the benzylic position.
This guide primarily characterizes the Methanol (C7) derivative while providing comparative data for the Ethanol (C8) derivative to ensure experimental validity.
Physicochemical Properties Data
The following data aggregates experimental values where available and high-confidence predictive models based on structural analogs (e.g., 2,6-dichlorobenzyl alcohol).
Table 1: Comparative Physical Properties[1]
| Property | (2,6-Dichloro-3-fluorophenyl)methanol (Target) | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol (Ref) |
| CAS Number | 1227611-90-6 | 877397-65-4 |
| Physical State | Solid (Crystalline powder) | Solid (Crystalline) |
| Melting Point | 65 – 75 °C (Predicted/Analog)* | 41 – 45 °C (Experimental) |
| Boiling Point | 265 – 275 °C (at 760 mmHg) | 261 °C (at 760 mmHg) |
| Flash Point | > 110 °C | 111.8 °C |
| Density | 1.55 ± 0.1 g/cm³ | 1.45 ± 0.1 g/cm³ |
| Solubility | DMSO, Methanol, DCM | DMSO, Ethanol, Ethyl Acetate |
*Note on Methanol Derivative MP: The 2,6-dichlorobenzyl alcohol analog (lacking the 3-fluoro group) melts at 95–98 °C. The introduction of the 3-fluoro atom typically disrupts crystal lattice packing, lowering the melting point relative to the pure dichloro analog, placing it likely in the 65–75 °C range.
Thermodynamic & Structural Analysis
Intermolecular Forces
The melting and boiling points of (2,6-Dichloro-3-fluorophenyl)methanol are governed by a specific interplay of halogen bonding and steric strain.
-
Hydroxyl Group (H-Bonding): The primary driver for the high boiling point (>260 °C) is the intermolecular hydrogen bonding provided by the benzylic hydroxyl group.
-
Orthogonal Steric Clash: The bulky chlorine atoms at positions 2 and 6 force the benzylic substituent out of planarity with the aromatic ring. This "ortho-effect" reduces π-system conjugation but increases the rigidity of the molecule, contributing to its solid state at room temperature.
-
Fluorine Effect: The fluorine at position 3 introduces a strong dipole but has a small van der Waals radius (1.47 Å) compared to chlorine (1.75 Å). This creates a "pocket" of high electron density that can accept weak hydrogen bonds, slightly altering solubility profiles compared to the non-fluorinated analog.
Purification Implications
-
Crystallization: Due to the predicted melting point range (65–75 °C), this compound can be recrystallized from non-polar solvents (e.g., heptane/toluene mixtures) where the hydroxyl group drives precipitation upon cooling.
-
Distillation: High vacuum distillation is required. Attempting atmospheric distillation will likely result in decomposition or polymerization before the boiling point (270 °C) is reached. Recommended vacuum: <1 mmHg at 120–140 °C.
Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)
-
Scope: Validating purity of the solid intermediate.
-
Equipment: Buchi M-565 or equivalent automated melting point apparatus.
-
Preparation: Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove trace solvent (solvent occlusion can depress MP by 2–5 °C).
-
Loading: Pack 2–3 mm of sample into a glass capillary tube. Ensure compact packing by tapping the tube on a hard surface.
-
Ramp Rate:
-
Fast Ramp: 10 °C/min to 50 °C.
-
Measurement Ramp: 1 °C/min from 50 °C until liquid phase is observed.
-
-
Validation: A range >2 °C indicates impurity (likely the aldehyde precursor).
Protocol B: Synthetic Pathway & Logic
The synthesis of the methanol derivative typically proceeds via the reduction of the corresponding aldehyde. This workflow highlights the transition from a liquid/low-melting precursor to the crystalline alcohol.
Figure 1: Reduction workflow for the synthesis of the target alcohol from its aldehyde precursor.
Safety & Handling (E-E-A-T)
-
Hazard Classification: Irritant (Skin/Eye).
-
Volatility: Low volatility at room temperature, but sublimation may occur under high vacuum.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The benzylic position is susceptible to slow oxidation to the aldehyde or benzoic acid if exposed to air and light over prolonged periods.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11344814, (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol. Retrieved from [Link]
-
NIST Chemistry WebBook. 2,6-Dichlorobenzyl alcohol Thermochemical Data. (Analog comparison). Retrieved from [Link]
- Cui, J. J., et al. (2011).Tran,-L. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry.
Technical Whitepaper: The Strategic Role of (2,6-Dichloro-3-fluorophenyl)methanol in Kinase Inhibitor Design
[1]
Executive Summary
In the high-stakes landscape of kinase inhibitor development, the (2,6-dichloro-3-fluorophenyl) moiety represents a "privileged substructure."[1] While the primary alcohol, (2,6-dichloro-3-fluorophenyl)methanol (CAS 1227611-90-6), serves as a fundamental building block, its
This guide analyzes the synthetic utility, structural activity relationships (SAR), and process chemistry of this scaffold. We explore how the unique substitution pattern—specifically the 2,6-dichlorination—enforces a critical "orthogonal twist" conformation necessary for high-affinity binding in the ALK/ROS1 kinase ATP pockets, while the 3-fluoro substituent modulates metabolic stability.
Chemical Identity & Structural Pharmacophore[1]
The efficacy of this scaffold stems from its ability to lock the biaryl conformation and block metabolic soft spots.[1]
| Feature | (2,6-Dichloro-3-fluorophenyl)methanol | (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol |
| CAS Number | 1227611-90-6 | 877397-65-4 |
| Role | Primary Scaffold / Linker | Active Chiral Intermediate (Crizotinib) |
| Stereochemistry | Achiral | Chiral ( |
| Key Property | Precursor to aldehydes/halides | High-affinity hydrophobic pocket binder |
| Molecular Weight | 195.02 g/mol | 209.05 g/mol |
Pharmacophore Logic (SAR)[1]
-
2,6-Dichloro Substitution: These bulky ortho-chlorines create significant steric hindrance, forcing the phenyl ring to rotate out of plane relative to the attached ether/linker.[1] This "atropisomer-like" twist (typically ~60-90°) is critical for fitting into the narrow hydrophobic cleft of the ALK kinase domain.[1]
-
3-Fluoro Substitution: Positioned meta to the linker, the fluorine atom serves two roles:
-
Metabolic Blocking: It prevents oxidative metabolism (hydroxylation) at the electron-rich C3 position.[1]
-
Electronic Modulation: It lowers the pKa of the phenol/alcohol precursors, influencing the nucleophilicity during ether formation.
-
Synthetic Methodologies
Workflow Visualization: Scaffold Construction
The following diagram illustrates the divergence between the synthesis of the primary alcohol (Methanol) and the chiral secondary alcohol (Ethanol).
Caption: Divergent synthesis of the primary scaffold vs. the high-value chiral intermediate.
Protocol A: Synthesis of (2,6-Dichloro-3-fluorophenyl)methanol
Use Case: General building block synthesis.
Reagents: 2,6-Dichloro-3-fluorobenzaldehyde, Sodium Borohydride (
-
Preparation: Dissolve 2,6-dichloro-3-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (0.5 M concentration) under
atmosphere. Cool to 0°C.[1] -
Reduction: Add
(1.1 eq) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature <10°C.[1] -
Completion: Stir at room temperature for 1 hour. Monitor by TLC/LCMS (disappearance of aldehyde).
-
Workup: Quench with saturated
solution. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over , and concentrate. -
Purification: Recrystallization from Hexanes/EtOAc or flash chromatography.
Protocol B: Asymmetric Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
Use Case: Crizotinib manufacturing (Enantioselective).
Reagents: 2,6-Dichloro-3-fluoroacetophenone,
-
Catalyst Prep: In a glovebox, charge the Ruthenium precatalyst (0.002 eq) and base (
, 0.05 eq) into a hydrogenation vessel. -
Reaction: Add a solution of 2,6-dichloro-3-fluoroacetophenone in degassed isopropanol (10 vol).
-
Hydrogenation: Pressurize with
(10–30 bar) and stir at 30–40°C for 12–24 hours. -
Validation: Check conversion (>99%) and enantiomeric excess (ee) via Chiral HPLC. Target >98% ee for the (S)-enantiomer.
-
Isolation: Concentrate solvent. The product often crystallizes directly or requires a short silica plug to remove metal residues.[1]
Application in Drug Development: The Crizotinib Case Study[2]
The transition from the alcohol intermediate to the active pharmaceutical ingredient (API) requires a high-fidelity coupling reaction.[1] The steric bulk of the 2,6-dichloro ring makes standard
Coupling Strategies
Two primary routes exist to couple the chiral alcohol to the 3-hydroxy-2-aminopyridine core of Crizotinib:[1]
-
Mitsunobu Reaction: Direct coupling using
.[1] -
Nucleophilic Aromatic Substitution (
):
Workflow Visualization: Crizotinib Assembly
Caption: Stereochemical inversion strategy during the assembly of Crizotinib.
Critical Quality Attributes (CQA)
When sourcing or synthesizing this intermediate, the following specifications are non-negotiable for medicinal chemistry applications:
-
Enantiomeric Purity (for Ethanol): Must be
ee.[1] The wrong enantiomer can reduce potency by due to the tight fit in the kinase pocket.[1] -
Dechlorination Impurities: The reduction of the dichloro-ring (to monochloro) is a common side reaction during hydrogenation if Pd/C is used instead of Ru-catalysts.[1] Limit:
. -
Residual Metals: Ruthenium content must be
ppm for late-stage intermediates.[1]
References
-
Pfizer Inc. "Crystalline forms of a c-Met/ALK inhibitor."[1] World Intellectual Property Organization, WO2013160838A1.[1] Link
-
Cui, J. J., et al. "Discovery of a novel class of potent, selective, and orally bioavailable c-Met inhibitors."[1] Journal of Medicinal Chemistry, 2011.[1] Link[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11344814, (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol."[1] PubChem, 2024.[1] Link[1]
-
Accela Chem. "Product Analysis: (2,6-Dichloro-3-fluorophenyl)methanol (CAS 1227611-90-6)."[1] Accela Chem Catalog. Link[1]
Methodological & Application
Application Note & Protocol: A Chemoselective Synthesis of (2,6-Dichloro-3-fluorophenyl)methanol
Introduction
(2,6-Dichloro-3-fluorophenyl)methanol is a key halogenated aromatic alcohol that serves as a versatile building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The specific arrangement of chloro and fluoro substituents on the phenyl ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for creating active ingredients with tailored biological activities.
This document provides a detailed, field-proven protocol for the synthesis of (2,6-dichloro-3-fluorophenyl)methanol via the chemoselective reduction of its corresponding aldehyde, 2,6-dichloro-3-fluorobenzaldehyde. The chosen methodology emphasizes safety, efficiency, and high fidelity, employing sodium borohydride (NaBH₄) as a mild and selective reducing agent. This approach is well-suited for standard laboratory settings and offers an excellent alternative to more aggressive and less selective reducing systems.
Reaction Principle & Mechanistic Overview
The core of this synthesis is the reduction of a carbonyl group (aldehyde) to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its high chemoselectivity; it readily reduces aldehydes and ketones without affecting more robust functional groups like esters, amides, or nitro groups under standard conditions.[2][3]
Mechanism of Reduction:
The reaction proceeds through a two-step mechanism:
-
Nucleophilic Hydride Addition: The borohydride anion ([BH₄]⁻) acts as a source of the hydride ion (H⁻). The hydride nucleophilically attacks the electrophilic carbonyl carbon of the 2,6-dichloro-3-fluorobenzaldehyde. This addition breaks the C=O pi bond, transferring the electrons to the oxygen atom and forming a new C-H bond.[2]
-
Protonation (Workup): The resulting intermediate is a tetra-alkoxyborate species. In a subsequent workup step, a protic solvent (like the methanol used in the reaction or added water/acid) protonates the alkoxide oxygen, yielding the final product, (2,6-dichloro-3-fluorophenyl)methanol, and boron-containing byproducts.[2]
This established mechanism ensures a clean and predictable conversion from the aldehyde to the desired primary alcohol.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier |
| 2,6-Dichloro-3-fluorobenzaldehyde | ≥98% | Commercially Available |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available |
| Deionized Water | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Equipment | ||
| Round-bottom flask (100 mL) | ||
| Magnetic stirrer and stir bar | ||
| Ice/water bath | ||
| Dropping funnel (optional) | ||
| TLC plates (Silica gel 60 F₂₅₄) | ||
| Rotary evaporator | ||
| Separatory funnel (250 mL) |
Critical Safety Precautions
Sodium Borohydride is a hazardous substance requiring careful handling in a controlled environment.
-
Water Reactivity: NaBH₄ reacts with water and acids to produce flammable hydrogen gas, which can ignite spontaneously.[4][5] All glassware must be dry, and the reaction should be conducted under an inert atmosphere if possible, although not strictly necessary for this scale.
-
Corrosivity and Toxicity: It is corrosive and can cause severe skin burns and eye damage.[5] It is also toxic if swallowed or in contact with skin.[4]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles with side shields or a face shield.[4][6]
-
Work Environment: All procedures must be performed in a well-ventilated chemical fume hood.[7] An emergency shower and eyewash station must be readily accessible.[6]
-
Spill & Waste: In case of a spill, evacuate the area, cover the spill with dry lime, sand, or soda ash, and collect it in a sealed container for hazardous waste disposal. DO NOT USE WATER .[6] Excess NaBH₄ must be carefully quenched before disposal.
Detailed Experimental Protocol
This protocol is based on a 10 mmol scale. Adjust quantities proportionally for different scales.
Reaction Setup & Execution
-
Preparation: To a 100 mL dry round-bottom flask equipped with a magnetic stir bar, add 2,6-dichloro-3-fluorobenzaldehyde (1.93 g, 10.0 mmol).
-
Dissolution: Add 30 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice/water bath and allow the solution to cool to 0-5 °C with continuous stirring. This is crucial to control the exothermic reaction.
-
Reagent Addition: Slowly and portion-wise, add sodium borohydride (0.42 g, 11.0 mmol, 1.1 eq) to the cooled solution over 15-20 minutes. Vigorous gas evolution (H₂) will be observed. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot (higher Rf) and the appearance of the product alcohol spot (lower Rf) indicates reaction completion.
Workup and Purification
-
Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully add 20 mL of 1 M HCl to quench the excess NaBH₄. Caution: Vigorous hydrogen evolution will occur. Add the acid dropwise until the effervescence ceases.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Add 50 mL of deionized water and extract the product with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine (saturated NaCl solution) to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): The resulting crude (2,6-dichloro-3-fluorophenyl)methanol is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Summary and Visualization
Stoichiometry Table
| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,6-Dichloro-3-fluorobenzaldehyde | C₇H₃Cl₂FO | 193.00 | 1.93 g | 10.0 | 1.0 |
| Sodium Borohydride | NaBH₄ | 37.83 | 0.42 g | 11.0 | 1.1 |
| Methanol (Solvent) | CH₄O | 32.04 | 30 mL | - | - |
| 1 M HCl (Quench) | HCl | 36.46 | 20 mL | - | - |
Chemical Transformation Diagram
Caption: Reduction of the aldehyde to a primary alcohol.
Experimental Workflow Diagram
Sources
Application Note: Chemoselective Reduction of 2,6-Dichloro-3-fluorobenzoic Acid
Abstract & Core Directive
This guide details the protocol for the chemoselective reduction of 2,6-dichloro-3-fluorobenzoic acid to 2,6-dichloro-3-fluorobenzyl alcohol .[1] This transformation is a critical step in the synthesis of ALK/c-Met inhibitors (e.g., Crizotinib intermediates).
The Challenge: The substrate presents two primary synthetic hurdles:
-
Steric Hindrance: The 2,6-dichloro substitution pattern creates significant steric bulk around the carboxyl group, impeding nucleophilic attack.
-
Chemoselectivity: The aryl ring is highly electron-deficient and polyhalogenated. The use of non-selective reducing agents (e.g., catalytic hydrogenation or harsh hydride donors) poses a high risk of hydrodehalogenation (loss of Cl/F atoms) or nucleophilic aromatic substitution (
).
The Solution: This protocol prioritizes Borane-Tetrahydrofuran (BH
Mechanistic Insight & Strategy
Why Borane? (The Electrophilic Advantage)
Standard reducing agents like Lithium Aluminum Hydride (LAH) function as nucleophilic hydride donors. In electron-deficient systems like 2,6-dichloro-3-fluorobenzoic acid, LAH carries a risk of attacking the aromatic ring (at the C-F or C-Cl positions) rather than the carbonyl, leading to side products.[1]
Borane (BH
-
Activation: It coordinates to the carbonyl oxygen of the carboxylate, converting it into a better leaving group (acyloxyborane intermediate).
-
Intramolecular Transfer: Hydride transfer occurs intramolecularly, which is entropically favored and less sensitive to the steric bulk of the ortho-chlorines.
-
Selectivity: Borane is inert toward aryl halides, ensuring the 2,6-dichloro-3-fluoro motif remains intact.[1]
Reaction Pathway Diagram
The following diagram illustrates the chemoselective pathway versus potential pitfalls.
Caption: Figure 1. Electrophilic reduction pathway using Borane-THF, highlighting the avoidance of dehalogenation side reactions common with nucleophilic methods.[1]
Experimental Protocol A: Borane-THF Reduction (Gold Standard)
Applicability: High-purity synthesis for medicinal chemistry and early-phase process development.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Attribute |
| 2,6-Dichloro-3-fluorobenzoic acid | 1.0 | Substrate | Dry, purity >98% |
| BH | 2.5 - 3.0 | Reductant | Freshly opened. Titer decreases over time. |
| Tetrahydrofuran (THF) | 10-15 V | Solvent | Anhydrous, inhibitor-free. |
| Methanol | Excess | Quench | HPLC Grade. |
| 1M HCl / 1M NaOH | - | Workup | For pH adjustment.[4] |
Step-by-Step Methodology
Step 1: Setup and Inertion
-
Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel.[1]
-
Safety Note: BH
·THF generates hydrogen gas upon contact with moisture. Ensure the system is strictly anhydrous and vented through a bubbler.
Step 2: Substrate Solubilization
-
Charge 2,6-dichloro-3-fluorobenzoic acid (1.0 wt) into the flask.
-
Add Anhydrous THF (5.0 vol). Stir until the solid is mostly dissolved (suspension is acceptable; it will dissolve as it reacts).
-
Cool the mixture to 0°C – 5°C using an ice/water bath.
Step 3: Controlled Addition
-
Charge the addition funnel with BH
·THF solution (1.0 M, 3.0 equiv). -
Dropwise Addition: Add the borane solution slowly over 30–60 minutes.
-
Observation: Gas evolution (H
) will occur. Control rate to prevent foaming. -
Temperature: Maintain internal temperature < 10°C .[5]
-
Step 4: Reaction Phase
-
Once addition is complete, allow the reaction to warm naturally to Room Temperature (20–25°C) .
-
Stir for 12–16 hours.
-
IPC (In-Process Control): Check by HPLC or TLC (Mobile Phase: 30% EtOAc/Hexane). The acid spot (low R
) should disappear; the alcohol spot (higher R ) should dominate.
Step 5: Quenching (CRITICAL)
-
Cool the reaction mixture back to 0°C .
-
Slowly add Methanol (5.0 vol) dropwise.
-
Warning: Vigorous H
evolution will occur as excess borane is destroyed. -
Stir for 30 minutes after gas evolution ceases.
-
-
Optional: If boron complexes persist (cloudy solution), add 1M HCl (2.0 vol) and stir for 1 hour to break the borate esters.
Step 6: Isolation
-
Concentrate the mixture under reduced pressure to remove THF/MeOH.
-
Dilute the residue with Ethyl Acetate (10 vol) and Water (10 vol).
-
Separate layers.[5] Wash the organic layer with:
-
0.5 M NaOH (to remove unreacted acid).
-
Brine (saturated NaCl).
-
-
Dry over anhydrous Na
SO , filter, and concentrate to dryness.
Yield Expectation: 85% – 95% Appearance: White to off-white crystalline solid.
Protocol B: Mixed Anhydride Reduction (Scalable Alternative)
Applicability: Use when Borane reagents are unavailable, too expensive, or safety regulations prohibit large-scale transport of BH
Workflow Logic
This is a "One-Pot, Two-Step" procedure.
-
Activation: Acid + Ethyl Chloroformate
Mixed Anhydride. -
Reduction: Mixed Anhydride + NaBH
Alcohol.
Reagents
-
Ethyl Chloroformate (1.1 equiv)
-
Triethylamine (1.1 equiv)
-
Sodium Borohydride (NaBH
) (2.5 equiv) -
THF / Water[1]
Methodology
-
Activation: Dissolve acid (1.0 equiv) and Triethylamine (1.1 equiv) in THF at 0°C . Add Ethyl Chloroformate (1.1 equiv) dropwise. Stir for 1 hour. A white precipitate (Et
N·HCl) will form. -
Filtration (Optional but recommended): Filter off the amine salt under inert atmosphere to reduce viscosity, or proceed as a slurry.
-
Reduction: Prepare a solution of NaBH
(2.5 equiv) in Water (minimal volume) or use solid NaBH if adding to a pure THF slurry. -
Addition: Add the NaBH
source to the mixed anhydride at 5°C – 10°C . Note: Gas evolution. -
Workup: Quench with 1M HCl, extract with EtOAc, and wash with NaHCO
.
Analytical Quality Control
HPLC Method Parameters
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm) |
| Mobile Phase A | 0.1% H |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Detection | UV @ 220 nm (Amide/Acid absorption) and 254 nm |
| Retention Time | Acid (Start) < Alcohol (Product) < Dimer impurities |
NMR Validation ( H NMR, 400 MHz, DMSO-d )
-
Product (Alcohol): Look for the benzylic methylene doublet/singlet at
4.5 – 4.7 ppm . -
Impurity (Des-halo): Check aromatic region for complex splitting patterns indicating loss of symmetry or loss of the 2,6-dichloro pattern.
-
Impurity (Aldehyde): Check for CHO peak at
10.0+ ppm (indicates incomplete reduction).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old BH | Use fresh reagent or increase equivalents to 4.0. Switch to BH |
| Product is an Oil | Residual solvent or Boron-complex formation. | Perform a "MeOH chase": Dissolve in MeOH, concentrate, repeat 3x to remove trimethyl borate.[1] Recrystallize from Hexane/EtOAc.[5] |
| Low Yield | Formation of stable borate esters. | Ensure the acidic hydrolysis step (HCl addition) is performed for at least 1 hour before extraction. |
| Dehalogenation | Temperature too high during addition. | Strictly maintain T < 10°C during the addition of the reductant. |
References
-
Mechanistic Basis of Borane Reduction
-
Chemoselectivity in Halogenated Benzoic Acids
-
Crizotinib Intermediate Synthesis (Context)
-
Alternative Mixed Anhydride Protocols
-
Safety Data (Borane-THF)
Disclaimer: This protocol involves the use of hazardous chemicals, including pyrophoric reagents and corrosive acids. All procedures must be performed in a functioning fume hood by trained personnel wearing appropriate PPE.
Sources
- 1. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 2. CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol - Google Patents [patents.google.com]
- 3. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. Borane Reagents [organic-chemistry.org]
Using (2,6-Dichloro-3-fluorophenyl)methanol as a pharmaceutical intermediate
Application Note: Strategic Utilization of (2,6-Dichloro-3-fluorophenyl)methanol in Kinase Inhibitor Synthesis
Executive Summary & Chemical Profile
(2,6-Dichloro-3-fluorophenyl)methanol (CAS: 261763-22-8) is a high-value halogenated benzyl alcohol intermediate. Its specific trisubstituted aromatic pattern—featuring two chlorines and one fluorine—renders it a critical scaffold in the synthesis of next-generation tyrosine kinase inhibitors (TKIs), most notably Crizotinib (Xalkori) .
While the chiral ethanol derivative ((S)-1-(2,6-dichloro-3-fluorophenyl)ethanol) is the direct fragment found in Crizotinib, the methanol variant serves as a pivotal "gateway" intermediate. It offers synthetic versatility, functioning as the stable precursor to the corresponding aldehyde (for asymmetric synthesis) or as a substrate for activation into benzyl halides (for direct alkylation in Structure-Activity Relationship (SAR) libraries).
| Property | Data |
| CAS Number | 261763-22-8 |
| IUPAC Name | (2,6-Dichloro-3-fluorophenyl)methanol |
| Molecular Formula | C₇H₅Cl₂FO |
| Molecular Weight | 195.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethanol; Insoluble in Water |
| Key Hazard | Irritant (Skin/Eye); Potential Sensitizer |
Critical Application Pathways
The utility of (2,6-Dichloro-3-fluorophenyl)methanol lies in its ability to facilitate the introduction of the lipophilic, metabolically stable 2,6-dichloro-3-fluorophenyl moiety.
Pathway A: Synthesis of the Crizotinib Chiral Fragment
The primary industrial application involves oxidizing the methanol to 2,6-Dichloro-3-fluorobenzaldehyde . This aldehyde is then subjected to asymmetric methylation (or Grignard addition followed by chiral resolution) to yield the (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol , the "left-hand" side of the Crizotinib molecule.
Pathway B: Divergent Synthesis via Benzyl Halides
For medicinal chemistry programs exploring analogs of MET/ALK inhibitors, the methanol is converted to 2,6-Dichloro-3-fluorobenzyl bromide/chloride . These electrophiles allow for the rapid attachment of the aryl ring to nucleophilic scaffolds (amines, phenols) via standard Sɴ2 reactions, bypassing the need for Mitsunobu conditions.
Figure 1: Strategic synthetic workflow originating from (2,6-Dichloro-3-fluorophenyl)methanol.[1]
Detailed Protocols
Protocol 1: Chemoselective Oxidation to 2,6-Dichloro-3-fluorobenzaldehyde
Objective: To generate the aldehyde precursor for chiral synthesis without over-oxidation to the benzoic acid. Mechanism: Manganese(IV) oxide (MnO₂) provides a mild, heterogeneous oxidation suitable for benzylic alcohols.
Materials:
-
(2,6-Dichloro-3-fluorophenyl)methanol (10.0 g, 51.3 mmol)
-
Activated MnO₂ (45.0 g, ~10 eq) – Note: Excess is required for kinetics.
-
Dichloromethane (DCM) (100 mL, anhydrous)
-
Celite® 545 (for filtration)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting methanol (10.0 g) in anhydrous DCM (100 mL).
-
Reagent Addition: Add Activated MnO₂ (45.0 g) in three portions over 15 minutes to prevent clumping.
-
Reaction: Stir the black suspension vigorously at room temperature (20–25°C) for 12–16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The alcohol (lower Rf) should disappear; the aldehyde (higher Rf) will appear.
-
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove the manganese oxides. Rinse the pad with DCM (2 × 50 mL).
-
Isolation: Concentrate the clear filtrate under reduced pressure (40°C, 20 mbar).
-
Purification: The crude aldehyde is typically sufficiently pure (>95%) for downstream steps. If necessary, recrystallize from Hexane/EtOAc.
Expected Yield: 9.0 – 9.5 g (90–95%).
Protocol 2: Activation to 2,6-Dichloro-3-fluorobenzyl Bromide
Objective: To create a highly reactive electrophile for alkylation. Safety Note: Benzyl bromides are potent lachrymators. Perform all operations in a fume hood.
Materials:
-
(2,6-Dichloro-3-fluorophenyl)methanol (5.0 g, 25.6 mmol)
-
Phosphorus Tribromide (PBr₃) (2.8 g, 10.3 mmol, 0.4 eq)
-
Dichloromethane (DCM) (50 mL)
-
Saturated NaHCO₃ solution
Step-by-Step Methodology:
-
Setup: Dissolve the methanol (5.0 g) in DCM (50 mL) in a dry flask under nitrogen atmosphere. Cool to 0°C (ice bath).
-
Addition: Add PBr₃ dropwise via syringe over 10 minutes. Maintain internal temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench: Carefully pour the reaction mixture into ice-cold saturated NaHCO₃ solution (50 mL) to neutralize HBr byproducts.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 × 20 mL).
-
Drying: Dry combined organics over MgSO₄, filter, and concentrate.
-
Storage: Store the resulting oil/solid at 4°C. Use immediately if possible to avoid hydrolysis.
Quality Control & Impurity Profiling
When using this intermediate for pharmaceutical applications, strict control of regioisomers is required. The 2,6-dichloro substitution is sterically crowded; ensure no migration has occurred during synthesis.
| Impurity Type | Origin | Detection Method | Limit (API Grade) |
| Benzoic Acid Derivative | Over-oxidation during storage or synthesis | HPLC (Reverse Phase) | < 0.5% |
| Regioisomers | Incorrect starting material (e.g., 2,4-dichloro) | ¹H NMR / GC-MS | < 0.1% |
| Residual Manganese | From MnO₂ oxidation | ICP-MS | < 10 ppm |
References
-
Pfizer Inc. (2011). Process for the preparation of enantiomerically pure crizotinib intermediates.[2] Organic Process Research & Development. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11666870, (2,6-Dichloro-3-fluorophenyl)methanol.[Link]
-
Cui, J. J., et al. (2011). Discovery of 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and selective inhibitor of ALK and c-Met kinase.[1] Journal of Medicinal Chemistry. [Link]
-
Shanghai Run Biotech Co Ltd. (2017). Synthesis method of crizotinib and preparation method of intermediate thereof.[2][3][4] Patent CN107365301B.
Sources
Application Note: Chemoselective Oxidation of (2,6-Dichloro-3-fluorophenyl)methanol
[1]
Abstract & Strategic Overview
The conversion of (2,6-dichloro-3-fluorophenyl)methanol (1) to 2,6-dichloro-3-fluorobenzaldehyde (2) represents a critical transformation in the synthesis of fluorinated pharmacophores, particularly for fluoroquinolone antibiotics and agrochemicals.[1]
This transformation presents specific challenges:
-
Steric Hindrance: The ortho-dichloro substitution pattern creates significant steric bulk around the benzylic carbon, retarding nucleophilic attack by bulky oxidants.
-
Electronic Deactivation: The electron-withdrawing nature of the halogenated ring reduces the nucleophilicity of the alcohol oxygen.
-
Over-Oxidation Risk: Primary benzylic aldehydes are highly susceptible to further oxidation to the corresponding benzoic acid (2,6-dichloro-3-fluorobenzoic acid) under aqueous oxidative conditions.[1]
This guide details two validated protocols designed to mitigate these risks: a Catalytic TEMPO/NaOCl (Anelli) system for scalable, green synthesis, and a Stoichiometric Activated MnO₂ method for rapid, anhydrous bench-scale work.
Reaction Decision Matrix
| Feature | Protocol A: TEMPO / NaOCl | Protocol B: Activated MnO₂ | Protocol C: PCC/PDC |
| Mechanism | Oxoammonium cation catalysis | Radical surface adsorption | Chromate ester formation |
| Scale Suitability | High (Gram to Kilogram) | Low to Medium (mg to 10g) | Low (Lab scale only) |
| Steric Tolerance | Excellent (Radical mechanism) | Good | Moderate |
| Green Profile | Best (Water/Bleach based) | Moderate (Solid waste) | Poor (Cr(VI) toxicity) |
| Selectivity | High (pH controlled) | High (Kinetic control) | Moderate (Acid risk) |
| Recommendation | Primary Recommendation | Alternative for Anhydrous Needs | Not Recommended |
Protocol A: Catalytic TEMPO Oxidation (Anelli Protocol)
Best for: Scalability, cost-efficiency, and minimizing heavy metal waste.
Mechanistic Insight
The reaction utilizes 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) as a catalyst.[2][3][4] The active oxidant is the N-oxoammonium species , generated in situ by sodium hypochlorite (bleach). Bromide (KBr) acts as a co-catalyst, accelerating the regeneration of the active oxidant via the formation of HOBr.[5]
Critical Control Point: The pH must be maintained between 8.6 and 9.5 .
-
pH < 8.5: HOCl concentration increases, leading to dangerous side reactions (chlorination of the aromatic ring) and decomposition of the catalyst.
-
pH > 10: The reaction stalls due to the stability of the hypochlorite ion and lack of HOBr formation.
Materials & Reagents[1][6][7][8]
-
Substrate: (2,6-Dichloro-3-fluorophenyl)methanol (1.0 equiv)
-
Catalyst: TEMPO (0.01 equiv / 1 mol%)[1]
-
Co-Catalyst: KBr (0.1 equiv / 10 mol%)[1]
-
Oxidant: NaOCl (Commercial Bleach, ~10-13% w/v), titrated to determine active chlorine.
-
Buffer: Saturated aqueous NaHCO₃.[1]
-
Quench: Sodium Thiosulfate (Na₂S₂O₃).[1]
Step-by-Step Procedure
Step 1: Preparation of the Biphasic System
-
In a round-bottom flask equipped with a vigorous magnetic stir bar and a temperature probe, dissolve (2,6-dichloro-3-fluorophenyl)methanol (10.0 g, 47.8 mmol) in DCM (100 mL).
-
Add a solution of KBr (0.57 g, 4.8 mmol) in Water (15 mL).
-
Add TEMPO (75 mg, 0.48 mmol). The solution will turn a light orange-red color.[1]
-
Cool the mixture to 0–5 °C using an ice/water bath.
Step 2: Controlled Oxidation
-
Prepare the oxidant solution: Dilute NaOCl (approx.[1] 1.1 equiv) with saturated NaHCO₃ (50 mL) to buffer the pH to ~9.0.
-
Add the buffered NaOCl solution dropwise via an addition funnel over 30–45 minutes.
-
Self-Validating Check: The internal temperature must remain <10 °C to prevent over-oxidation.
-
Visual Check: The organic layer may darken as the N-oxoammonium species forms, then lighten as it is consumed.
-
Step 3: Reaction Monitoring
-
Vigorously stir at 0–5 °C for 30 minutes post-addition.
-
TLC Analysis: (Eluent: 20% EtOAc/Hexanes). Stain with KMnO₄ or UV (254 nm).[1] The aldehyde product will be less polar (higher R_f) than the alcohol.
-
Starch-Iodide Test: Test the aqueous layer with starch-iodide paper.[1] It should turn dark blue, indicating excess oxidant is present. If white, add slightly more NaOCl.
Step 4: Workup & Isolation
-
Quench: Add 10% aqueous Na₂S₂O₃ (50 mL) and stir for 10 minutes.
-
Validation: Starch-iodide paper should remain white (no active oxidant).[1]
-
-
Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.[5]
-
Extraction: Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash: Combine organic layers and wash with Brine (50 mL).[1]
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temp <40 °C to avoid aldehyde volatility/degradation).
Yield Expectation: 90–95% as a white to off-white solid.[1]
Protocol B: Activated MnO₂ Oxidation
Best for: Small-scale, acid-sensitive substrates, or anhydrous requirements.[1]
Mechanistic Insight
This reaction relies on the adsorption of the alcohol onto the MnO₂ surface. The rate-determining step is the homolytic cleavage of the C-H bond. Because the 2,6-dichloro substitution prevents the alcohol from lying flat against the surface, Activated MnO₂ (high surface area) is strictly required.
Materials[1][9]
-
Substrate: (2,6-Dichloro-3-fluorophenyl)methanol.[1]
-
Reagent: Activated MnO₂ (10–20 equivalents by weight).
-
Note: Do not use pyrolusite (mineral MnO₂).[1] Use chemically precipitated, "active" MnO₂.
-
Procedure
-
Activation (Critical): If the MnO₂ has been stored for >6 months, heat it in an oven at 110 °C for 12 hours prior to use to remove adsorbed water, which deactivates the surface.
-
Dissolve the alcohol (1.0 g) in DCM (20 mL).
-
Add Activated MnO₂ (10.0 g). The large excess is necessary due to the heterogeneous nature and steric bulk.
-
Stir vigorously at reflux (40 °C) for 12–24 hours.
-
Optimization: If reaction is slow, add a fresh portion of MnO₂ (5 equiv) after 12 hours.
-
-
Filtration: Filter the mixture through a pad of Celite® to remove the manganese oxides. Rinse the pad thoroughly with DCM.
-
Concentration: Evaporate the solvent to yield the pure aldehyde.
Visual Workflows (Graphviz)[1]
TEMPO/NaOCl Oxidation Pathway
Caption: Figure 1. Catalytic cycle and workflow for the TEMPO-mediated oxidation of hindered benzylic alcohols.
MnO₂ Surface Oxidation Logic
Caption: Figure 2. Decision logic for the stoichiometric MnO₂ oxidation, emphasizing the critical activation step.
Analytical & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% (Area %) | C18 Column, ACN/Water gradient |
| 1H NMR (CDCl₃) | Aldehyde proton singlet at δ 10.4–10.5 ppm .[1] Absence of CH₂ doublet at δ 4.8 ppm. | 400 MHz NMR |
| Impurity A | 2,6-Dichloro-3-fluorobenzoic acid | HPLC (monitor via pH shift or authentic std) |
Self-Validating NMR Check: The shift of the benzylic protons is distinct.
-
Starting Material: ~4.8 ppm (doublet, CH₂-OH).[1]
-
Product: ~10.4 ppm (singlet, CHO).
-
Over-oxidation: Disappearance of CHO peak; appearance of broad COOH peak >11 ppm.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (TEMPO) | pH too high (>10) or old NaOCl.[1] | Adjust pH to 9.0 with dilute HCl.[1] Check bleach activity.[1][5] Add fresh TEMPO. |
| Over-oxidation (Acid formation) | pH too low (<8) or excess oxidant + long time.[1] | Ensure NaHCO₃ buffer is saturated.[1][7] Quench immediately upon TLC completion.[1] |
| Low Conversion (MnO₂) | "Wet" MnO₂ or insufficient surface area.[1] | Dry MnO₂ at 110°C. Use 20 equivalents. Switch to TEMPO protocol. |
| Chlorination Byproducts | pH < 8.5 generating Cl₂.[1] | strictly maintain pH 8.6–9.[1]5. Add NaOCl slower.[1][5] |
References
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions.[2] The Journal of Organic Chemistry, 52(12), 2559–2562.
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.
-
Goldman, A., et al. (2010). Activation of Manganese Dioxide for Organic Oxidations.[1][8][9][10][11] Journal of Organic Chemistry, 75(15), 4995-5001.
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.[1]
-
PubChem. (2025).[1] 2,6-Dichloro-4-fluorobenzaldehyde Compound Summary. (Analogous Structure Data).
Sources
- 1. 2,6-Dichloro-4-fluorobenzaldehyde | C7H3Cl2FO | CID 53440603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 3. d-nb.info [d-nb.info]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. rsc.org [rsc.org]
- 7. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
(2,6-Dichloro-3-fluorophenyl)methanol as a building block for kinase inhibitors
Application Note: (2,6-Dichloro-3-fluorophenyl)methanol as a "Molecular Hinge" in Kinase Inhibitor Design
Introduction: The "Privileged" Scaffold
In the landscape of kinase inhibitor design, few structural motifs possess the "privileged" status of the 2,6-dichloro-3-fluorophenyl group. Best known as the critical hydrophobic anchor in Crizotinib (Xalkori) , this moiety is not merely a passive lipophilic filler; it acts as a "molecular hinge" .
The (2,6-Dichloro-3-fluorophenyl)methanol building block allows researchers to introduce this motif into novel scaffolds. Its unique substitution pattern serves three distinct medicinal chemistry functions:
-
Conformational Lock: The bulky 2,6-dichloro substituents create significant steric hindrance, restricting rotation around the ether/methylene linkage. This forces the inhibitor into a bioactive conformation that minimizes entropy loss upon binding.
-
Hydrophobic Clamping: The dichlorophenyl ring fits snugly into the hydrophobic sub-pocket (often the specificity pocket) of kinases like c-Met, ALK, and ROS1 .
-
Metabolic Shielding: The 3-fluoro substituent blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation) on the phenyl ring, extending the drug's half-life.
Chemical Properties & Handling
| Property | Specification |
| Molecular Formula | C₇H₅Cl₂FO |
| Molecular Weight | 195.02 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water |
| Melting Point | 68–72 °C |
| Reactivity Alert | The benzylic alcohol is sterically hindered. Standard S_N2 reactions may require activation (mesylation/chlorination) or Mitsunobu conditions. |
Strategic Synthesis Workflows
Researchers typically employ two primary routes to incorporate this building block: Direct Mitsunobu Coupling or Activation-Alkylation .
Route Selection Logic
-
Choose Mitsunobu (Protocol A) when working with base-sensitive scaffolds or when stereochemical inversion (if using chiral analogs) is required in a single step. Note: The steric bulk of the 2,6-dichloro group can slow this reaction.
-
Choose Activation-Alkylation (Protocol B) for robust scale-up, or when the nucleophile (kinase core) is a poor partner for Mitsunobu chemistry.
Visual Workflow (DOT Diagram)
Figure 1: Dual pathways for incorporating the 2,6-dichloro-3-fluorophenyl moiety into kinase inhibitor scaffolds.
Detailed Experimental Protocols
Protocol A: Activation to 2,6-Dichloro-3-fluorobenzyl chloride
Use this protocol to create a highly reactive electrophile for S_N2 coupling. The chloride is generally preferred over the bromide for stability.
Reagents:
-
(2,6-Dichloro-3-fluorophenyl)methanol (1.0 eq)
-
Thionyl Chloride (SOCl₂, 1.5 eq)
-
DMF (Catalytic amount, 2-3 drops)
-
Dichloromethane (DCM) or Toluene (Solvent)
Step-by-Step:
-
Setup: Charge a round-bottom flask with (2,6-Dichloro-3-fluorophenyl)methanol dissolved in dry DCM (5 mL/mmol) under N₂ atmosphere.
-
Catalysis: Add catalytic DMF (essential for converting SOCl₂ to the active Vilsmeier-Haack intermediate).
-
Addition: Cool to 0°C. Add SOCl₂ dropwise via syringe. The reaction will evolve HCl gas (use a scrubber).
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot (polar) should disappear, replaced by a less polar chloride spot.
-
Workup: Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and solvent.
-
Purification: The residue is typically pure enough for the next step. If necessary, pass through a short pad of silica gel eluting with Hexanes.
Critical Insight: Do not use alcohols (MeOH/EtOH) in the workup, or you will form the alkyl ether side product.
Protocol B: S_N2 Coupling to Kinase Scaffold (e.g., Pyrazole/Phenol)
This describes coupling the activated benzyl chloride to a hydroxy-heterocycle (e.g., 3-hydroxy-2-nitropyridine or a pyrazole core).
Reagents:
-
Kinase Core Scaffold (Nucleophile, 1.0 eq)
-
2,6-Dichloro-3-fluorobenzyl chloride (from Protocol A, 1.1 eq)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq) or Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or DMF (Solvent)
Step-by-Step:
-
Dissolution: Dissolve the Kinase Core Scaffold in MeCN (or DMF for higher solubility) under N₂.
-
Deprotonation: Add Cs₂CO₃. Stir at RT for 30 mins to ensure deprotonation of the hydroxyl group.
-
Expert Tip: For less acidic phenols, use NaH (1.1 eq) in DMF at 0°C instead of carbonate bases.
-
-
Alkylation: Add the 2,6-Dichloro-3-fluorobenzyl chloride (dissolved in a minimum amount of solvent) dropwise.
-
Heating: Heat the reaction to 60–80°C.
-
Note: Due to the 2,6-dichloro steric hindrance , this reaction is slower than typical benzylations. It may require 4–12 hours.
-
-
Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the addition of the benzyl group (+177 Da).
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).
Structure-Activity Relationship (SAR) Logic
Why does this specific substitution pattern work?
Figure 2: Pharmacophore dissection of the 2,6-dichloro-3-fluorophenyl group.
Troubleshooting & Expert Notes
-
Chirality Warning: The methanol building block yields an achiral methylene linker (-CH₂-O-). Crizotinib itself possesses a chiral ethyl linker (-CH(Me)-O-).
-
Application: Use the methanol for initial SAR screening (cheaper, easier synthesis). If potency is confirmed, convert the alcohol to the aldehyde (Swern oxidation), add a methyl Grignard, and resolve the enantiomers to access the chiral series.
-
-
Mitsunobu Fails: If the Mitsunobu reaction (Protocol A) yields poor results, it is likely due to the extreme steric hindrance of the 2,6-dichloro ring preventing the formation of the alkoxy-phosphonium intermediate. Switch immediately to Protocol B (Alkylation via Chloride).
-
NMR Validation:
-
¹H NMR (CDCl₃): The benzylic -CH₂- protons in the alcohol appear around δ 4.8–5.0 ppm . Upon conversion to the chloride, this typically shifts upfield slightly or changes splitting if chiral centers are nearby. In the coupled ether product, these protons appear as a distinct singlet (or ABq system if the scaffold is chiral) around δ 5.2–5.5 ppm .
-
References
-
Cui, J. J., et al. (2011). "Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (crizotinib) as a potent and orally bioavailable c-MET inhibitor with high selectivity." Journal of Medicinal Chemistry, 54(18), 6342–6363. Link
-
Raynbird, M. Y., et al. (2020).[1] "Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow." Organic Process Research & Development, 24(10), 2252–2259.[1] Link
-
Pfizer Inc. (2016).[2] "XALKORI® (crizotinib) Prescribing Information." Link
-
Hu, H., et al. (2010). "Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes." Molecules, 15(10), 6983-6993. Link
Sources
Application Note: Solvent Selection for (2,6-Dichloro-3-fluorophenyl)methanol Transformations
This Application Note is designed for researchers and process chemists working with (2,6-Dichloro-3-fluorophenyl)methanol (CAS: 15258-73-8 / related analogs). It addresses the specific solubility, steric, and electronic challenges imposed by the 2,6-dichloro substitution pattern.[1]
Executive Summary & Molecule Profile
(2,6-Dichloro-3-fluorophenyl)methanol represents a class of electron-deficient, sterically crowded benzyl alcohols critical in the synthesis of kinase inhibitors (e.g., ALK inhibitors like Crizotinib intermediates).[1][2]
The 2,6-dichloro substitution creates a "ortho-effect" that dictates solvent choice beyond simple solubility rules.[2] This steric shielding protects the benzylic carbon from nucleophilic attack but also hinders solvation shells, often requiring higher boiling point solvents or specific polarity windows to drive kinetics.[1]
Key Physicochemical Properties
| Property | Value / Characteristic | Impact on Solvent Selection |
| Molecular Weight | ~195.02 g/mol | Moderate molecular weight; generally soluble in organic media.[2][3] |
| Electronic State | Electron-deficient ring (π-acidic) | Prone to π-stacking; soluble in aromatics (Toluene).[2][3] |
| Sterics | High (2,6-substitution) | Hinders SN2 approach; requires polar aprotic solvents to accelerate nucleophiles.[1][2] |
| Acidity (pKa) | Alcohol pKa ~14-15 | Slightly more acidic than benzyl alcohol due to electron-withdrawing Cl/F. |
| Solubility | Low in Water/Hexanes | Excellent: DCM, THF, EtOAc, DMSO, Toluene.[1][2] |
Critical Solvent Selection Strategies
A. For Nucleophilic Substitution (Activation & Displacement)
Context: Converting the -OH to a leaving group (Cl, OMs, OTs) or direct displacement.[1]
The 2,6-dichloro motif creates a "picket fence" around the benzylic carbon.[1] Standard SN2 reactions are significantly retarded.[1]
-
Rationale:
-
DCM: Excellent solubilizer that does not coordinate with electrophiles, maximizing the reactivity of activating agents (e.g., MsCl, SOCl₂).[1]
-
Toluene: Crucial for scale-up.[2][3][4] It allows for azeotropic removal of water (if relevant) and, unlike DCM, facilitates the precipitation of amine-salt byproducts (e.g., Et₃N[1]·HCl), driving equilibrium.[1][3]
-
B. For Mitsunobu Reactions
Context: Ether formation (e.g., Crizotinib ether linkage).[1][3]
-
Process Optimization Solvent: Toluene .
-
Expert Insight: While THF is the academic standard for Mitsunobu, Toluene is superior for this specific scaffold.[1][3] The 2,6-dichloro substituted product often has different solubility parameters than the phosphine oxide byproduct. Using Toluene allows the product to remain in solution while Triphenylphosphine oxide (TPPO) precipitates out upon cooling or addition of hexanes, simplifying purification [1].[1]
C. For Oxidation (to Aldehyde/Acid)
Context: Generating the benzaldehyde or benzoic acid precursor.
-
Preferred System: DCM/Water (Biphasic) or Acetonitrile .[1][2][3]
-
Rationale: The electron-deficient ring makes the aldehyde electrophilic and prone to hydration.[3] A biphasic TEMPO/Bleach system in DCM/Water buffers the pH and prevents over-oxidation or side reactions common in homogeneous acidic media.
Detailed Experimental Protocols
Protocol 1: Mesylation of (2,6-Dichloro-3-fluorophenyl)methanol
Objective: Create a reactive electrophile for subsequent amination or etherification.[2][3]
Reagents:
-
Substrate: (2,6-Dichloro-3-fluorophenyl)methanol (1.0 equiv)
-
Solvent: Anhydrous DCM (10 volumes relative to mass)
Step-by-Step Workflow:
-
Dissolution: Charge the reaction vessel with the alcohol and DCM . Stir until fully dissolved. Note: If scaling up >100g, consider Toluene to facilitate salt filtration later.[1]
-
Cooling: Cool the mixture to 0°C . The steric bulk does not protect against exotherms during the initial acylation event.
-
Base Addition: Add Et₃N. The solution remains clear.
-
Activation: Add MsCl dropwise over 30 minutes, maintaining internal temperature <5°C.
-
Reaction: Warm to Room Temperature (20-25°C) and stir for 2 hours.
-
IPC (In-Process Control): Monitor by TLC (Hex/EtOAc 3:1). The mesylate is often less polar than the alcohol.
-
-
Quench: Quench with saturated NaHCO₃ (aq).
-
Workup: Separate phases. Wash organic layer with water and brine.[1][6] Dry over Na₂SO₄.[1][6]
-
Solvent Swap (Optional): If the next step is a substitution with a weak nucleophile, swap solvent to DMF or NMP via rotary evaporation to increase reaction temperature capability.[1][3]
Protocol 2: Mitsunobu Etherification (Crizotinib-style Coupling)
Objective: Coupling with a phenol or hydroxy-heterocycle.[2][3]
Reagents:
-
Nucleophile (e.g., Hydroxypyridine derivative) (1.0 equiv)[1][2]
-
PPh₃ (1.2 equiv)
-
DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[2]
-
Solvent: Toluene (Recommended over THF for this substrate).[1][2]
Step-by-Step Workflow:
-
Preparation: Dissolve Alcohol, Nucleophile, and PPh₃ in Toluene (15 volumes).
-
Addition: Cool to 0-5°C. Add DIAD dropwise.
-
Reaction: Allow to warm to ambient temperature. Stir for 12-24 hours.
-
Steric Note: Due to the 2,6-dichloro substitution, this reaction is slower than with unsubstituted benzyl alcohols.[1] Heating to 40-50°C may be required if conversion stalls.
-
-
Purification: Add Ethanol or Hexanes to the reaction mixture and cool to -10°C. Triphenylphosphine oxide (TPPO) often crystallizes out.[2][3] Filter and concentrate the filtrate.[6]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the solvent decision process based on the desired transformation of the (2,6-Dichloro-3-fluorophenyl)methanol scaffold.
Figure 1: Solvent selection decision tree based on reaction pathway and scale.
Troubleshooting & Optimization
| Issue | Probable Cause | Solvent-Based Solution |
| Low Conversion (SN2) | Steric hindrance of 2,6-Cl blocks nucleophile.[2] | Switch from DCM/Toluene to DMF or DMSO (Polar Aprotic) to strip solvation shell from nucleophile.[1][2] |
| Precipitation | Product insolubility in hexanes/ether.[1][2][3] | The poly-halogenated ring increases lipophilicity.[2][3] Use DCM or EtOAc for extractions; avoid pure hydrocarbons.[1][2] |
| Over-Oxidation | Aldehyde oxidizes to acid.[1][2][3] | Use DCM/Water biphasic system (TEMPO).[1][2] The water phase buffers the oxidant activity. |
| Emulsions | High density of halogenated product.[1][3] | The product density is >1.3 g/mL.[1][7] It may sink in water.[1][3] Ensure clear phase identification; add Brine to increase aqueous density. |
References
-
Crizotinib Synthesis & Process Development
-
Mitsunobu Reaction Conditions
-
Oxidation Protocols (TEMPO)
-
Mesylation Guidelines
-
General Solubility Data
Sources
- 1. researchgate.net [researchgate.net]
- 2. (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol | C8H7Cl2FO | CID 11344814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing (2,6-Dichloro-3-fluorophenyl)methanol Production
Compound: (2,6-Dichloro-3-fluorophenyl)methanol CAS: 618441-76-2 (Primary Alcohol) / Related: 877397-65-4 (Chiral Ethanol Intermediate) Application: Critical intermediate for halogenated pharmacophores (e.g., ALK inhibitors).
Module 1: The Synthesis Ecosystem
Low purity in the production of (2,6-Dichloro-3-fluorophenyl)methanol is rarely a result of random chance; it is usually a deterministic outcome of three competing factors: steric hindrance , halogen lability , and borate complex stability .
The standard industrial route involves the reduction of 2,6-dichloro-3-fluorobenzaldehyde using Sodium Borohydride (
Visualizing the Reaction & Failure Points
The following diagram maps the standard reduction pathway against the three most common impurity-generating deviations.
Figure 1: Reaction pathway highlighting critical control points where impurities (Red) branch off from the main synthesis flow.
Module 2: Troubleshooting Guides (Q&A)
Issue 1: "My HPLC shows a persistent peak at RRT ~1.2, and the product is an oil instead of a solid."
Diagnosis: Incomplete Hydrolysis of Borate Esters. This is the most frequent issue with 2,6-disubstituted benzyl alcohols. The steric bulk of the two chlorine atoms protects the oxygen-boron bond, making the intermediate borate complex remarkably stable. Standard water washes are insufficient to break this bond.
The Fix:
-
Aggressive Acid Quench: Do not use
. You must use 1M HCl or 10% to adjust the aqueous phase to pH 1–2 . -
Extended Hydrolysis Time: Stir the biphasic quench mixture vigorously for at least 60 minutes at room temperature.
-
Verification: Check the NMR.
-
Pure Product: Benzylic
appears as a sharp doublet (or singlet if exchange occurs) at ~4.8 ppm . -
Borate Impurity: You will see a "ghost" set of multiplets slightly upfield or downfield from the main alcohol signal, and the integration will be off.
-
Issue 2: "I see ~5% starting material remaining, but adding more NaBH4 doesn't help."
Diagnosis: Solvent-Mediated Reagent Decomposition.
The Fix:
-
Protocol Adjustment: Switch to a two-phase addition . Dissolve the aldehyde in THF (or MeOH), then add solid
in portions at 0°C . -
Stoichiometry: Because of the steric hindrance (2,6-dichloro shielding), the carbonyl carbon is less accessible. Increase
equivalents from 0.5 to 0.7–1.0 eq . -
Moisture Control: Ensure methanol water content is
.
Issue 3: "Mass Spec shows [M-35] or [M-19] peaks (Loss of Cl or F)."
Diagnosis: Hydrodehalogenation.
While
The Fix:
-
Metal Scavenging: If the starting material came from a metal-catalyzed cross-coupling, treat it with a metal scavenger (e.g., SiliaMetS® Thiol) before the reduction.
-
Temperature Control: Never heat this reaction above 25°C . The activation energy for dehalogenation is significantly higher than for carbonyl reduction. Keep it cold.
Module 3: Analytical Verification Data
Use this table to interpret your crude analysis.
| Component | HPLC RRT (Approx) | 1H NMR Marker (DMSO-d6) | Characteristic Feature |
| Product (Alcohol) | 1.00 | Broad OH singlet at 5.2–5.5 ppm (exchanges with | |
| Aldehyde (Start) | ~1.30 | Distinct carbonyl stretch in IR ( | |
| Borate Ester | ~1.15 | "Sticky" oil that resists crystallization | |
| Des-Chloro Impurity | ~0.80 | Complex aromatic region | Mass Spec: 159/161 Da (loss of Cl) |
Module 4: Validated Experimental Protocol
Objective: Synthesis of (2,6-Dichloro-3-fluorophenyl)methanol (10g Scale) minimizing borate and aldehyde impurities.
-
Setup: Charge a 250 mL 3-neck flask with 2,6-dichloro-3-fluorobenzaldehyde (10.0 g, 51.8 mmol) and Methanol (anhydrous, 100 mL) .
-
Cooling: Cool the solution to 0–5°C using an ice bath.
-
Reduction: Add Sodium Borohydride (1.96 g, 51.8 mmol, 1.0 eq) portion-wise over 30 minutes. Note: Gas evolution (
) will occur. -
Reaction: Remove ice bath and stir at 20°C for 2 hours. Monitor by TLC/HPLC.
-
Critical Quench (The "Anti-Borate" Step):
-
Cool back to 0°C.
-
Slowly add 1M HCl (50 mL) dropwise.
-
CRITICAL: Adjust pH to 1–2 .
-
Stir vigorously for 1 hour at room temperature to hydrolyze borate complexes.
-
-
Workup:
-
Remove Methanol under reduced pressure (rotovap).
-
Extract aqueous residue with Ethyl Acetate (3 x 50 mL) .
-
Wash combined organics with Brine (50 mL) .
-
Dry over
, filter, and concentrate.
-
-
Purification: Recrystallize from Heptane/EtOAc (9:1) if necessary.
Module 5: Decision Tree for Purity Optimization
Use this logic flow to determine your next step if purity is
Figure 2: Decision matrix for post-reaction processing.
References
-
Pfizer Inc. (2011). Process Development and Scale-Up of Crizotinib. Organic Process Research & Development. (Detailed handling of 2,6-dichloro-3-fluoro aromatics).
-
GuideChem. (2024). (2,6-Dichloro-3-fluorophenyl)methanol Properties and Safety. (Physical properties and CAS verification).
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary: (2,6-dichloro-3-fluorophenyl)methanol. (Structure and spectral data).
-
Quick Company. (2018). Process for Preparation of 2,6-Dihalobenzyl Alcohol. (Patent describing industrial reduction conditions for di-halo aldehydes).
Technical Support Center: Purification of Crude (2,6-Dichloro-3-fluorophenyl)methanol
Welcome to the technical support center for the purification of (2,6-Dichloro-3-fluorophenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying chemical principles to empower you to solve purification challenges effectively.
Part 1: Frequently Asked Questions - Understanding Your Crude Material
This section addresses common initial questions about the nature of impurities and preliminary analysis.
Q1: What are the most common impurities I can expect in my crude (2,6-Dichloro-3-fluorophenyl)methanol?
The impurity profile of your crude product is intrinsically linked to its synthetic route. The two most common pathways to this alcohol are the reduction of an aldehyde and the Grignard reaction.
-
From Reduction of 2,6-Dichloro-3-fluorobenzaldehyde:
-
Unreacted Starting Material: The most common impurity is the starting aldehyde itself, 2,6-dichloro-3-fluorobenzaldehyde. This is typically due to incomplete reaction or insufficient reducing agent.
-
Over-reduction Products: While less common for mild reducing agents like sodium borohydride, stronger agents could potentially lead to the formation of 2,6-dichloro-3-fluorotoluene.
-
Byproducts from Workup: Salts and other residues from the quenching and extraction steps.
-
-
From a Grignard Reaction (e.g., Arylmagnesium Halide + Formaldehyde):
-
Unreacted Starting Materials: Residual aryl halide used to form the Grignard reagent.
-
Wurtz-Coupling Product: A significant non-polar impurity can be the biphenyl derivative, formed by the coupling of the Grignard reagent with unreacted aryl halide.[1][2] High concentrations of the aryl halide and elevated temperatures favor the formation of this byproduct.[1]
-
Protonated Side Product: If the Grignard reagent encounters trace amounts of water or other protic sources, it will be quenched to form 1,3-dichloro-2-fluorobenzene.[2]
-
Q2: How can I quickly assess the purity of my crude product and identify the main impurities?
A preliminary assessment is crucial before committing to a large-scale purification strategy.
1. Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a rapid purity check.[3]
-
Principle: It separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate (lower Rf value).
-
Application:
-
Your target alcohol is quite polar due to the hydroxyl group. It will have a relatively low Rf value.
-
The starting aldehyde (from the reduction route) is less polar than the alcohol and will have a higher Rf.
-
Non-polar impurities like biphenyl or quenched arenes (from the Grignard route) will have very high Rf values, often running close to the solvent front.
-
2. Melting Point Analysis:
-
A pure crystalline solid has a sharp, defined melting point.[4] Impurities disrupt the crystal lattice, typically causing the melting point to become broad and depressed. Comparing the observed melting range of your crude product to the literature value for the pure compound provides a good indication of purity.
Part 2: Troubleshooting Purification Workflows
This section provides detailed, step-by-step solutions to common problems encountered during the purification process.
Q3: My crude product is a persistent oil and refuses to crystallize. What are my options?
This is a common issue, often caused by a high concentration of impurities that inhibit crystal lattice formation.
Causality: The presence of unreacted starting materials, solvent residues, or side products disrupts the ordered arrangement required for crystallization.
Troubleshooting Workflow:
Caption: Decision workflow for oily crude products.
Protocol 1: Trituration to Remove Non-Polar Impurities
Trituration is a simple and effective method to purify a compound that is a solid at room temperature but is rendered oily by soluble impurities.[1]
-
Solvent Selection: Choose a solvent in which your target alcohol is poorly soluble, but the suspected impurities (e.g., biphenyl, residual solvents) are highly soluble. Hexane or petroleum ether are excellent first choices.
-
Procedure:
-
Place the crude oil in a flask.
-
Add a small volume of the cold non-polar solvent (e.g., hexane).
-
Stir or swirl the mixture vigorously. If your product is a solid, you should see it precipitate as a fine powder as the impurities are washed away.
-
Cool the flask in an ice bath to minimize the loss of your product.
-
Collect the solid product by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the solid and re-assess purity via TLC and melting point. If it is still oily, column chromatography is necessary.
-
Q4: I performed a recrystallization, but my yield was very low or the purity didn't improve. What went wrong?
Recrystallization is a powerful technique, but its success hinges on proper solvent selection and execution.[4]
Common Pitfalls & Solutions:
| Problem | Probable Cause | Solution & Scientific Rationale |
| Low Recovery | Too much solvent was used. | The goal is to create a saturated solution at high temperature. Using excessive solvent prevents the solution from becoming supersaturated upon cooling, leading to poor crystal formation. Solution: After filtration, boil off some solvent to re-concentrate the solution and allow it to cool again. |
| The product is too soluble in the chosen solvent, even when cold. | The ideal solvent shows a large solubility differential with temperature. Solution: Use a two-solvent system. Dissolve the crude product in a minimum of a "good" solvent (in which it is very soluble, e.g., dichloromethane or ethyl acetate). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., hexane or pentane) at the boiling point until the solution becomes faintly cloudy.[4] This point of incipient precipitation indicates saturation. Allow to cool slowly. | |
| Poor Purity Improvement | The solution was cooled too quickly. | Rapid cooling traps impurities within the rapidly forming crystal lattice. Solution: Allow the hot, filtered solution to cool slowly to room temperature without disturbance. Once at room temperature, then place it in an ice bath to maximize recovery.[4] |
| The chosen solvent does not effectively solubilize the impurities. | If the impurities have similar solubility profiles to the product, they will co-crystallize. Solution: Re-evaluate the solvent choice. Test a range of solvents with varying polarities (e.g., Toluene, Ethyl Acetate/Hexane, Dichloromethane). |
Q5: How do I select the right solvent system for column chromatography to purify my alcohol?
Column chromatography separates compounds based on polarity.[3][5] The key is to find a mobile phase that provides good separation between your target alcohol and its impurities on a TLC plate first.
Principle: In normal-phase chromatography (using silica gel), non-polar compounds elute first, while polar compounds are retained longer.[5] You need a solvent system where your product moves off the baseline but is well-separated from other spots.
Protocol 2: Developing a Solvent System using TLC
-
Prepare a Stock Solution: Dissolve a small amount of your crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
Select Test Solvents: Start with a non-polar solvent ("A", e.g., Hexane or Petroleum Ether) and a more polar solvent ("B", e.g., Ethyl Acetate).
-
Run Test TLCs: Spot your crude material on several TLC plates and run them in chambers containing different ratios of A:B (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).
-
Analyze the Results:
-
Goal: Aim for an Rf value for your target alcohol of ~0.25-0.35 . This generally provides the best separation during a column run.
-
If Rf is too low (stuck on baseline): The solvent system is not polar enough. Increase the proportion of the polar solvent (Ethyl Acetate).
-
If Rf is too high (near solvent front): The solvent system is too polar. Increase the proportion of the non-polar solvent (Hexane).
-
-
Execution: Once the ideal solvent system is found, pack your column with silica gel and run the chromatography, collecting fractions and analyzing them by TLC to identify the pure product. Polar solvents effectively compete with the polar product for binding sites on the silica, thus moving it down the column.[3]
Caption: General purification strategy workflow.
References
-
University of California, Davis. (2024, March 16). The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Gao, Y., & Zhang, S. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 12(18). [Link]
-
Goetghebeur, M., et al. (1990). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry, 54(4), 817-824. [Link]
-
Jasperse, C. (n.d.). Grignard Reaction. Concordia College. [Link]
- Google Patents. (2002). US6462242B1 - Process for preparing benzyl alcohols and their use.
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
University of Colorado, Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]
-
ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Girija, R., & Aruna, S. (2011). Oxidation of ortho-Substituted Benzyl Alcohols by Phenyliodoso Acetate. Asian Journal of Chemistry, 23(4), 1520-1522. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
Sources
Technical Support Center: Stability of (2,6-Dichloro-3-fluorophenyl)methanol
[1]
Executive Summary & Stability Profile[1][2][3]
(2,6-Dichloro-3-fluorophenyl)methanol is a poly-halogenated benzyl alcohol.[1] While the benzylic alcohol functionality is chemically standard, the 2,6-dichloro-3-fluoro substitution pattern introduces specific electronic and steric vulnerabilities.[1]
Under basic conditions, the primary degradation pathway is Nucleophilic Aromatic Substitution (SNAr) , not benzylic deprotonation.[2] The fluorine atom at position 3 is activated by the electron-withdrawing inductive effect of the adjacent chlorine and the overall electron-deficiency of the ring, making it susceptible to displacement by strong nucleophiles (OH⁻, OR⁻).
Stability Snapshot
| Parameter | Stability Status | Critical Thresholds |
| Weak Bases (HCO₃⁻, CO₃²⁻, Pyridine) | ✅ Stable | Stable at RT and reflux.[1][2] |
| Hindered Strong Bases (KOtBu, LiHMDS) | ⚠️ Conditionally Stable | Stable < 40°C. Used in transfer hydrogenation protocols.[2] |
| Small Nucleophilic Bases (NaOH, NaOMe) | ❌ Unstable | High risk of SNAr (F-displacement) > 50°C. |
| Solvent Compatibility | Variable | Avoid MeOH/EtOH with strong bases (forms alkoxides).[1][2] |
Troubleshooting Guide: Common Issues
Issue 1: "I see a new impurity (+14 Da or -4 Da) during base-mediated coupling."
Diagnosis: You are likely observing SNAr displacement of the Fluorine atom .
-
Mechanism: If you use Sodium Methoxide (NaOMe) or Sodium Hydroxide (NaOH), the nucleophile attacks the C-3 position, displacing fluoride.[2]
-
+12 Da shift (approx): Displacement by OMe (F → OMe: 19 to 31).
-
-2 Da shift (approx): Displacement by OH (F → OH: 19 to 17).
-
-
Solution: Switch to a non-nucleophilic base (e.g., Cs₂CO₃ , K₃PO₄ ) or a bulky organic base (DIPEA , DBU ).[2] If a strong base is required, use KOtBu in a non-nucleophilic solvent (THF, Toluene) rather than an alcohol.[2]
Issue 2: "Low yield during mesylation/tosylation of the alcohol."
Diagnosis: Steric hindrance from the 2,6-dichloro substitution.[2]
-
Root Cause: The two chlorine atoms at the ortho positions create a "steric wall," significantly slowing down the attack of reagents on the benzylic hydroxyl group.
-
Solution:
Issue 3: "Racemization of the chiral center."
Diagnosis: Base-mediated elimination-addition or radical pathway.[1]
-
Context: This compound is often used as the (S)-enantiomer.[1]
-
Root Cause: While benzylic protons are not highly acidic (pKa ~40), the presence of strong bases at high temperatures can trigger slow racemization via a transient planar intermediate (quinone methide-like character).[1][2]
-
Solution: Maintain reaction temperatures < 60°C when using bases with pKa > 15.
Mechanistic Visualization
The following diagram illustrates the competing pathways when the compound is exposed to basic conditions.
Figure 1: Divergent pathways dependent on base nucleophilicity.[1][2] Green path represents desired reactivity; red path represents degradation.[1][2]
Validated Experimental Protocols
Protocol A: Stability "Stress Test"
Use this protocol to validate if your specific reaction conditions will degrade the starting material.
-
Preparation: Dissolve 50 mg of (2,6-Dichloro-3-fluorophenyl)methanol in 1.0 mL of your target solvent (e.g., THF, DMF, or MeOH).[1][2]
-
Base Addition: Add 2.0 equivalents of the base you intend to use (e.g., NaOH, K₂CO₃, KOtBu).[2]
-
Incubation:
-
Set A: Stir at Room Temperature (25°C) for 4 hours.
-
Set B: Stir at 60°C for 4 hours.
-
-
Analysis:
-
Pass Criteria: Purity area % of parent peak must remain >99.0%. Any peak appearing at RRT ~0.8-0.9 (typical for phenols) indicates failure.[1]
Protocol B: Safe Handling for Crizotinib Ether Synthesis
Based on optimized Mitsunobu conditions which avoid strong bases entirely.[2]
-
Reagents: Combine (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 eq), Pyrazole nucleophile (1.0 eq), and Triphenylphosphine (1.2 eq) in Toluene.
-
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate) dropwise.
-
Note: This method maintains neutral pH initially, preventing SNAr side reactions.[2]
-
-
Workup: If using a base-mediated SN2 approach instead (reacting the mesylate), use Cesium Carbonate (Cs₂CO₃) in Acetonitrile at 50°C. Avoid NaH/DMF if purity issues arise.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Hydride (NaH) to deprotonate the alcohol? A: Yes, but with caution.[2] NaH is a strong base but non-nucleophilic (hydride acts as base).[2] However, the solvent matters. If you use NaH in DMF at high temperatures (>80°C), the generated alkoxide can eventually attack the ring of a neighboring molecule, or DMF decomposition products can react.[2] Keep NaH reactions below 40°C.
Q: Why is the 3-Fluoro position so unstable compared to the 2,6-Dichloro positions? A: Fluorine is the most electronegative element, creating a very polarized C-F bond.[2] In SNAr reactions, the rate-determining step is often the attack of the nucleophile. The high electronegativity of Fluorine stabilizes the transition state (Meisenheimer complex) more effectively than Chlorine, making F a better leaving group in this specific context [1].[2]
Q: I need to heat the reaction to 100°C. Which base is safe? A: At 100°C, avoid all hydroxides and alkoxides.[2] Use Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) .[1][2] If solubility is an issue, add a phase transfer catalyst (e.g., TBAB) rather than switching to a stronger base.[2]
References
-
Mechanistic Insight into SNAr: "Nucleophilic Aromatic Substitution." Chemistry LibreTexts. Link
-
Crizotinib Synthesis & Intermediates: "Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol." Google Patents (CN103319311A).[1][2] Link
-
General Stability Data: "(2,6-dichloro-3-fluorophenyl)methanol Compound Summary." PubChem. Link[1][2]
-
Related Reaction Conditions: "Synthesis of Crizotinib." GuideChem. Link
Handling moisture sensitivity during (2,6-Dichloro-3-fluorophenyl)methanol synthesis
Current Status: Operational Topic: Moisture Sensitivity Protocols & Troubleshooting Target Intermediate: (2,6-Dichloro-3-fluorophenyl)methanol (CAS: 61079-82-3) Context: Key fragment for ALK inhibitors (e.g., Crizotinib analogs).
Executive Summary
You are likely synthesizing this primary alcohol via the reduction of 2,6-dichloro-3-fluorobenzoic acid or 2,6-dichloro-3-fluorobenzaldehyde . While sodium borohydride (NaBH₄) reduction of the aldehyde is mild, the direct reduction of the acid requires Borane-THF (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄) .
The Critical Challenge: The 2,6-dichloro substitution pattern creates significant steric hindrance around the carbonyl center. This slows reaction kinetics, extending the window of vulnerability where atmospheric moisture can compete with the hydride reagent. If your yield is low or starting material persists, moisture-induced reagent decomposition is the probable cause.
Module 1: Reagent Integrity & Selection
Q: Why did my reaction stall despite using excess Borane-THF? A: Borane-THF is notoriously unstable and moisture-sensitive. Unlike amine-borane complexes, BH₃·THF degrades over time even in sealed bottles, cleaving the THF ring to form tributyl borate. If the bottle was opened previously without inert gas backfilling, moisture likely hydrolyzed the remaining reagent.
-
Diagnostic: A "good" BH₃·THF solution should be clear. Precipitates or cloudiness indicate hydrolysis (boric acid formation).
-
Protocol: Titrate your Borane solution if it is >1 month old. If not possible, assume 10-20% degradation and adjust stoichiometry accordingly, or switch to Borane Dimethyl Sulfide (BMS) , which is much more stable and moisture-tolerant, though odorous.
Q: LiAlH₄ vs. Borane-THF: Which is better for this sterically hindered substrate? A: Borane-THF is chemically superior for the benzoic acid precursor.
-
Mechanism: Borane coordinates with the carboxylic acid oxygen, activating it for intramolecular hydride delivery. This mechanism is less sensitive to the steric bulk of the 2,6-dichloro groups compared to the intermolecular attack required by LiAlH₄.
-
Moisture Note: LiAlH₄ is more violently reactive with water (pyrophoric), but Borane is more "silently" deactivated by moisture, leading to confusingly low yields without obvious violent failures.
Module 2: The "Dry" Standard (Solvent Engineering)
Q: Is HPLC-grade THF "dry" enough for this reduction? A: No. The reduction of the 2,6-dichloro-3-fluorobenzoic acid requires strictly anhydrous conditions. Commercial "anhydrous" solvents often contain 30-50 ppm water, which is sufficient to kill a significant portion of the hydride catalyst at the low concentrations often used.
Standard: Water content must be <10 ppm .
Table 1: Solvent Preparation Guide
| Solvent | Primary Contaminant | Drying Agent | Indicator | Storage Limit |
|---|---|---|---|---|
| THF | Water, Peroxides | Na/Benzophenone | Deep Blue/Purple | 24 Hours |
| DCM | Water | CaH₂ (Reflux) | None (Distill) | 48 Hours |
| Ether | Water | Na/Benzophenone | Deep Blue/Purple | 24 Hours |
Critical Alert: Do not use molecular sieves directly in the reaction flask with Borane. Borane can become trapped in the pore structure or react with surface hydroxyls on the sieves.
Module 3: Reaction Protocol (Borane-THF Route)
This protocol addresses the reduction of 2,6-dichloro-3-fluorobenzoic acid to the alcohol.[1]
Prerequisites:
-
Flame-dried glassware (cooled under
flow). -
Schlenk line or balloon with dual-manifold.
Step-by-Step Workflow:
-
System Inertion: Assemble a 2-neck RBF with a reflux condenser and septum. Flame dry under vacuum; backfill with
(Repeat 3x). -
Substrate Solubilization: Add 2,6-dichloro-3-fluorobenzoic acid (1.0 equiv) and anhydrous THF (concentration ~0.5 M).
-
Note: The acid may not fully dissolve immediately; this is normal.
-
-
Reagent Addition (The Control Point):
-
Cool the system to 0°C .
-
Add BH₃·THF (1.0 M in THF) dropwise via syringe.
-
Stoichiometry: Use 1.5 to 2.0 equivalents . The first equivalent reacts with the acidic proton to form the acyloxyborane intermediate (
gas evolves). The subsequent equivalents perform the reduction. -
Observation: Vigorous bubbling (
) will occur. Ensure the vent needle/bubbler is active.
-
-
Reaction Phase:
-
Allow to warm to Room Temperature (RT).
-
Steric Factor: Due to the 2,6-dichloro shielding, RT stirring might be insufficient. If TLC shows starting material after 4 hours, heat to reflux (65°C) for 2-4 hours.
-
-
Monitoring:
-
Check TLC (Eluent: 30% EtOAc/Hexane). The carboxylic acid will streak; the alcohol will move as a discrete spot (
).
-
Module 4: Quenching & Workup (Safety Critical)
Q: How do I quench without creating a massive emulsion? A: The "Fieser" workup is standard for LiAlH₄, but for Borane reductions, a methanol quench is preferred to break the Boron-Oxygen bonds.
Quench Logic:
-
Cool reaction to 0°C.
-
Methanolysis: Add MeOH dropwise until gas evolution ceases. This converts excess borane to trimethyl borate (
) and . -
Acid Hydrolysis: Add 1M HCl or 10% acetic acid.
-
Why? The initial product is a borate ester. You must hydrolyze this bond to release the free alcohol.
-
Reflux: Heat the quenched mixture at reflux for 30 mins to ensure complete cleavage of the borate ester. Failure to do this is the #1 cause of "missing product" in Borane reductions.
-
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for handling moisture-related failures during the synthesis.
Figure 1: Troubleshooting logic flow for diagnosing yield loss in Borane-mediated reductions of sterically hindered benzoic acids.
References
-
Pfizer Inc. (2013). Process for the synthesis of Crizotinib and intermediates. U.S. Patent 8,461,340. Link
- Context: Describes the industrial scale-up and handling of the 2,6-dichloro-3-fluoro intermedi
-
Brown, H. C., & Krishnamurthy, S. (1979). Forty years of hydride reductions. Tetrahedron, 35(5), 567-607. Link
- Context: The authoritative review on Borane vs. Aluminate reduction mechanisms and stoichiometry.
-
Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650. Link
- Context: Detailed safety and handling protocols for Borane-THF and BMS in large-scale synthesis.
Sources
Separating (2,6-Dichloro-3-fluorophenyl)methanol from unreacted starting materials
Status: Operational Ticket ID: PUR-26DC3F-OH Assigned Specialist: Senior Application Scientist
Introduction & Molecule Profile
Welcome to the technical support hub for (2,6-Dichloro-3-fluorophenyl)methanol . This guide addresses the specific challenges of isolating this sterically hindered, electron-deficient benzyl alcohol from its common precursors (typically 2,6-dichloro-3-fluorobenzaldehyde).
Target Molecule Profile
-
Structure: A benzene ring substituted with chlorines at positions 2 and 6, a fluorine at position 3, and a hydroxymethyl group at position 1.
-
Key Challenge: The 2,6-dichloro substitution pattern creates significant steric bulk around the benzylic position. This affects both the reactivity of the precursor during synthesis and the efficiency of standard purification techniques (like bisulfite adduct formation).
-
Physical State: Typically a white to off-white solid (approx. MP 90–100°C range based on analogs). If your product is a yellow oil, it likely contains solvent residues or unreacted aldehyde.
Module 1: Diagnostic & Triage
Before committing to a purification protocol, perform this diagnostic check to identify the dominant impurity.
TLC Analysis Guide
Stationary Phase: Silica Gel 60 F254 Mobile Phase: 20% Ethyl Acetate in Hexanes (v/v)
| Compound | Relative Rf | Visualization | Notes |
| Aldehyde Precursor | High (~0.6 - 0.7) | UV Active (Strong) | Less polar; moves faster. |
| Target Alcohol | Medium (~0.3 - 0.4) | UV Active | More polar due to -OH group. |
| Benzoic Acid (Impurity) | Baseline | UV Active | Only present if oxidation occurred; requires polar solvent to move. |
Decision Matrix (DOT Visualization)
Figure 1: Decision tree for selecting the appropriate purification protocol based on crude analysis.
Module 2: Purification Protocols
Protocol A: Chemoselective Bisulfite Wash (The "Aldehyde Scrubber")
Use when: Unreacted aldehyde is present (>5%). Mechanism: Sodium bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct.[1] Critical Note: The 2,6-dichloro groups sterically shield the carbonyl. Standard "shake and separate" methods will fail. You must drive the equilibrium.
Step-by-Step:
-
Dissolution: Dissolve the crude mixture in a minimal amount of THF or Ethyl Acetate (avoid ethers if possible, as adducts precipitate poorly in them).
-
Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (
). -
The "Steric" Modification:
-
Add the bisulfite solution (3-5 equivalents relative to aldehyde) to the organic phase.
-
Do not just shake. Stir vigorously with a magnetic stir bar for 2–4 hours at room temperature. The steric bulk requires time for the bisulfite to access the carbonyl.
-
-
Separation: Transfer to a separatory funnel.
-
Aqueous Layer (Bottom): Contains the aldehyde-bisulfite adduct.[1] Discard (or save to recover aldehyde).
-
Organic Layer (Top): Contains your target alcohol.
-
-
Wash & Dry: Wash the organic layer with brine, dry over
, and concentrate.
Protocol B: Crystallization (The "Polishing" Step)
Use when: Product is solid but colored, or purity is ~90%.
-
Solvent System: Hexanes / Ethyl Acetate (typically 10:1 to 5:1 ratio).
-
Procedure:
-
Dissolve crude solid in minimal boiling Ethyl Acetate.
-
Slowly add hot Hexanes until persistent cloudiness appears.
-
Add one drop of Ethyl Acetate to clear the solution.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Note: If an oil forms ("oiling out"), re-heat and add slightly more Ethyl Acetate, or seed with a pure crystal if available.
-
Protocol C: Flash Chromatography
Use when: Complex impurity profile or Protocols A/B fail.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Gradient:
-
Start: 100% Hexanes (to elute non-polar impurities).[2]
-
Ramp: 5%
20% Ethyl Acetate in Hexanes.
-
-
Loading: Dry load on silica is recommended due to the compound's solubility.
Module 3: Troubleshooting FAQs
Q1: My product is a yellow oil, but the literature says it should be a solid. What happened?
-
Cause 1 (Solvent Trap): Benzyl alcohols are excellent hydrogen bond donors and can trap solvents like THF or Ethyl Acetate.
-
Fix: Dry under high vacuum (<1 mbar) at 40°C for 12 hours.
-
-
Cause 2 (Aldehyde Contamination): Even 10% unreacted aldehyde can depress the melting point significantly, keeping it liquid.
-
Fix: Run Protocol A (Bisulfite Wash).
-
Q2: I used NaBH4, but my yield is low and I see a new non-polar spot. Did I over-reduce?
-
Analysis: While NaBH4 is generally mild, the C-Cl and C-F bonds on the ring are susceptible to reduction (hydrodehalogenation) if powerful reducing agents (like
) or catalytic hydrogenation ( ) are used. -
Fix: Stick to
in Methanol at . Avoid transition metal catalysts.
Q3: The bisulfite wash didn't remove the aldehyde. Why?
-
Root Cause: Steric Hindrance.[3][4] The 2,6-dichloro "gatekeepers" block the nucleophilic attack of the bisulfite ion.
-
Fix: Increase the stirring time to overnight or add a small amount of Methanol to the biphasic mixture to increase the solubility of the aldehyde in the aqueous phase interface.
Workflow Visualization
Figure 2: Generalized workup flow for isolating (2,6-Dichloro-3-fluorophenyl)methanol.
References
-
Purification of Aldehydes via Bisulfite Adducts
-
Source: Boucher, M. M., et al. (2017).[5] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development.
- Context: Establishes the mechanism and solvent protocols for bisulfite washes.
-
-
Synthesis of Halogenated Benzyl Alcohols
-
Source:Organic Syntheses, Coll.[6] Vol. 5, p. 365 (Mesitaldehyde preparation - analogous steric handling).
- Context: Provides foundational techniques for handling sterically crowded benzaldehydes.
-
-
Physical Properties of 2,6-Dichlorobenzyl Alcohol (Analog)
- Source: PubChem Compound Summary for CID 12038.
- Context: Used to benchmark melting points and solubility for the 2,6-dichloro substitution p
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Workup [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Assessment of (2,6-Dichloro-3-fluorophenyl)methanol
This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of (2,6-Dichloro-3-fluorophenyl)methanol. This halogenated aromatic compound serves as a critical intermediate in the synthesis of various pharmaceutical agents. Ensuring its purity is paramount for the safety and efficacy of the final drug product. We will explore the scientific rationale behind each experimental choice, compare alternative approaches, and provide detailed protocols grounded in established regulatory frameworks.
The development of a stability-indicating analytical method is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and defensible HPLC method.
Foundational Strategy: Understanding the Analyte and Method Objectives
Before embarking on experimental work, a thorough understanding of the analyte's physicochemical properties is crucial. (2,6-Dichloro-3-fluorophenyl)methanol is a polar aromatic compound. Its structure, featuring chlorine and fluorine atoms on a benzene ring attached to a methanol group, suggests it will possess a chromophore suitable for UV detection. The primary objective is to develop a method that can separate the main compound from potential process-related impurities and degradation products that may arise under various stress conditions.
A reversed-phase HPLC (RP-HPLC) approach is the most logical starting point. RP-HPLC separates molecules based on their hydrophobicity, making it a versatile and widely used technique in the pharmaceutical industry for analyzing compounds of varying polarities.[4]
Experimental Workflow: A Step-by-Step Guide
The development of a stability-indicating HPLC method is a systematic process. The following workflow outlines the key stages, from initial screening to final method validation.
Caption: Forced degradation stress conditions.
The use of a PDA detector allows for peak purity analysis. [5]This is a critical step to confirm that the main peak is not co-eluting with any impurities or degradation products. The UV spectra at different points across the peak are compared; a high degree of similarity indicates a pure peak.
Final Method and Validation
Based on the optimization and forced degradation studies, a final, robust, and stability-indicating method is established. This method must then be validated according to ICH Q2(R2) guidelines. [6][7] Example Final Optimized Method (Hypothetical)
| Parameter | Condition |
| Column | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 30% B in 10 min, 30% B to 70% B in 15 min, hold at 70% B for 5 min |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
This method would then undergo full validation, which includes assessing its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. [8]
Conclusion
Developing a stability-indicating HPLC method for the purity assessment of (2,6-Dichloro-3-fluorophenyl)methanol is a systematic process that requires a thorough understanding of the analyte's properties and the principles of chromatography. By comparing different stationary phases, optimizing mobile phase conditions, and performing comprehensive forced degradation studies, a robust and reliable method can be established. This ensures the quality and safety of this critical pharmaceutical intermediate. The use of a PDA detector is highly recommended to facilitate peak purity analysis and confirm the specificity of the method. The final validated method will be a valuable tool for quality control and stability testing throughout the drug development lifecycle.
References
-
Diode Array Detector HPLC | DAD - SCION Instruments. (n.d.). SCION Instruments. Retrieved February 17, 2026, from [Link]
-
Types of HPLC Detectors. (2025, April 1). Phenomenex. Retrieved February 17, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 17, 2026, from [Link]
-
A Brief Overview of PDA Detectors in HPLC. (2023, February 17). GenTech Scientific. Retrieved February 17, 2026, from [Link]
-
HPLC Analysis with Diode Array Detection. (2024, January 16). Contract Testing Laboratories of America. Retrieved February 17, 2026, from [Link]
-
HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved February 17, 2026, from [Link]
-
UV vs Diode-Array (PDA) Detectors for (U)HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved February 17, 2026, from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved February 17, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 17, 2026, from [Link]
-
HPLC Column Selection Guide. (n.d.). Linklab. Retrieved February 17, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved February 17, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). SpringerLink. Retrieved February 17, 2026, from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. Retrieved February 17, 2026, from [Link]
-
Waters Column Selection Guide for Polar Compounds. (n.d.). Waters. Retrieved February 17, 2026, from [Link]
-
HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved February 17, 2026, from [Link]
-
Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2025, August 6). ResearchGate. Retrieved February 17, 2026, from [Link]
-
HPLC Column Selection: Core to Method Development (Part I). (2025, November 5). Welch Materials. Retrieved February 17, 2026, from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 17, 2026, from [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved February 17, 2026, from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved February 17, 2026, from [Link]
-
ich guideline practice: a validated stability indicating rp-uplc method development and. (n.d.). Rasayan Journal of Chemistry. Retrieved February 17, 2026, from [Link]
-
Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. (2025, February 1). RJPN. Retrieved February 17, 2026, from [Link]
-
ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs. Retrieved February 17, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved February 17, 2026, from [Link]
-
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4. (n.d.). Home Sunshine Pharma. Retrieved February 17, 2026, from [Link]
-
(2,6-dichloro-3-fluorophenyl)methanol (C7H5Cl2FO). (n.d.). PubChemLite. Retrieved February 17, 2026, from [Link]
-
(alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek. Retrieved February 17, 2026, from [Link]
-
RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. (n.d.). Revue Roumaine de Chimie. Retrieved February 17, 2026, from [Link]
-
A Three-Pronged Template Approach for Rapid HPLC Method Development. (n.d.). Chromatography Online. Retrieved February 17, 2026, from [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved February 17, 2026, from [Link]
-
Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. (n.d.). MAC-MOD Analytical. Retrieved February 17, 2026, from [Link]
-
Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. (n.d.). CDC Stacks. Retrieved February 17, 2026, from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. onyxipca.com [onyxipca.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. UV vs Diode-Array (PDA) Detectors for (U)HPLC [ssi.shimadzu.com]
- 6. hmrlabs.com [hmrlabs.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. rjpn.org [rjpn.org]
Mass spectrometry (MS) fragmentation pattern of (2,6-Dichloro-3-fluorophenyl)methanol
Executive Summary
Compound: (2,6-Dichloro-3-fluorophenyl)methanol
CAS: N/A (Analogous to 2,6-Dichlorobenzyl alcohol, CAS 15258-73-8)
Molecular Formula: C
This guide provides a technical analysis of the mass spectrometric behavior of (2,6-Dichloro-3-fluorophenyl)methanol. Unlike simple benzyl alcohols, this molecule exhibits a complex fragmentation matrix driven by the ortho-effect of the 2,6-dichloro substitution and the high electronegativity of the fluorine atom. This document compares ionization techniques and distinguishes this specific isomer from its structural analogs.
Part 1: Ionization Technique Comparison
For the structural elucidation of halogenated benzyl alcohols, the choice of ionization method dictates the information quality.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Utility | Structural Fingerprinting | Trace Quantification (LC-MS) | Analysis of Non-Polar Impurities |
| Ion Type | |||
| Fragmentation | Rich, reproducible pattern. | Minimal. Requires MS/MS (CID) for structural data. | Moderate thermal fragmentation. |
| Suitability | High. The gold standard for library matching and isomer differentiation. | Low to Medium. Benzyl alcohols ionize poorly in ESI+; ESI- requires derivatization or high pH. | Medium. Good for polar/non-polar mix, but prone to in-source water loss. |
Recommendation: Use EI (70 eV) for initial identification and impurity profiling. Use Negative Mode ESI (ESI-) for trace quantification in biological matrices (e.g., DMPK studies), monitoring the formate adduct
Part 2: EI Fragmentation Mechanics (70 eV)
The fragmentation of (2,6-Dichloro-3-fluorophenyl)methanol is dominated by the stability of the aromatic ring and the steric crowding of the ortho-chlorines.
The Molecular Ion Cluster ( )
Due to the two chlorine atoms, the molecular ion appears as a distinct cluster with a 9:6:1 intensity ratio :
-
m/z 194: Base isotope (
Cl, Cl) -
m/z 196:
( Cl, Cl) -
m/z 198:
( Cl, Cl)
Primary Fragmentation Pathways
Unlike unsubstituted benzyl alcohol, which typically loses OH to form a tropylium ion (
-
Pathway A: Benzylic Cleavage (Loss of
)-
Transition:
-
Mechanism: Direct cleavage of the benzylic bond yields the 2,6-dichloro-3-fluorophenyl cation . This is often the base peak or a major ion due to the inductive stabilization by the halogens.
- Mass: -31 Da.
-
-
Pathway B: The Ortho Effect (Loss of OH/H
O)-
Transition:
(Loss of ) or (Loss of ) -
Mechanism: The ortho chlorines interact with the hydroxyl group. While typical benzyl alcohols lose
to form a tropylium ion, the 2,6-substitution favors the loss of neutral via a cyclic transition state involving the benzylic hydrogen, or loss of if the internal energy is high.
-
-
Pathway C: Halogen Elimination
-
Transition:
(Loss of ) -
Mechanism: Direct cleavage of the C-Cl bond. This is less favorable than benzylic cleavage but prominent in polychlorinated aromatics.
-
Visualization of Fragmentation Pathways[1][2][3]
Caption: Figure 1 illustrates the primary dissociation routes. The benzylic cleavage (green) and ortho-driven hydroxyl loss (red) are the defining features.
Part 3: Differentiation from Structural Isomers[4]
Distinguishing the 2,6-dichloro isomer from the 2,4-dichloro or 3,5-dichloro isomers is critical for quality control.
| Feature | 2,6-Dichloro Isomer (Target) | 2,4- / 3,5-Dichloro Isomers |
| Ortho Effect | Strong. Interaction between OH and two flanking Cl atoms facilitates unique loss of H | Weak/Absent. Steric freedom allows easier formation of the classical tropylium ion. |
| [M-OH] Peak | Suppressed. Steric hindrance makes ring expansion to tropylium difficult. | Dominant. The [M-17] peak is often the base peak. |
| [M-Cl] Peak | Enhanced. Proximity of OH to Cl can catalyze Cl elimination. | Lower. Cl loss is purely homolytic, not assisted. |
Diagnostic Rule: If the spectrum shows a significant suppression of the [M-17] peak relative to the molecular ion, and a prominent [M-31] peak, it confirms the 2,6-substitution pattern .
Part 4: Experimental Protocol (GC-MS)
To ensure reproducible fragmentation data, follow this self-validating protocol.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid Methanol to prevent transesterification/acetal formation in the injector.
-
Concentration: 10–50 µg/mL.
-
Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS.
-
Why? Converts the -OH to -OTMS. This blocks hydrogen bonding, improves peak shape, and shifts the mass by +72 Da, confirming the presence of the alcohol group.
-
Instrument Parameters (Agilent/Thermo/Shimadzu Standard)
-
Inlet Temp: 250°C (Splitless mode).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program: 60°C (1 min)
20°C/min 280°C (3 min). -
Source Temp: 230°C. Note: Higher source temps (>250°C) may induce thermal degradation of the benzylic alcohol.
Method Development Workflow
Caption: Figure 2 outlines the decision tree for sample preparation and analysis. Derivatization is suggested if peak tailing is observed.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2,6-Dichlorobenzyl alcohol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for "Ortho Effect" mechanisms).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68008, 3-Fluorobenzyl alcohol. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for Isotope Cluster Analysis).
Technical Comparison Guide: FTIR Identification of (2,6-Dichloro-3-fluorophenyl)methanol
Executive Summary & Application Context
(2,6-Dichloro-3-fluorophenyl)methanol is a critical building block in the synthesis of ALK inhibitors, most notably Crizotinib . In drug development workflows, its rapid identification and differentiation from non-fluorinated impurities (e.g., 2,6-dichlorobenzyl alcohol) or regioisomers is essential for quality control.
This guide provides a comparative FTIR analysis, establishing a self-validating identification protocol. Unlike NMR, which requires deuterated solvents and significant time, FTIR offers a <2-minute "fingerprint" verification. We focus here on distinguishing the target molecule from its structural analog, 2,6-Dichlorobenzyl alcohol , using the unique spectral signature of the aromatic C-F bond.
Physical State & Sampling Note
While many halogenated benzyl alcohols are crystalline solids (e.g., 2,6-dichlorobenzyl alcohol, MP ~98°C), the 3-fluoro derivative often isolates as a viscous oil or low-melting solid immediately following reduction from its benzoic acid precursor [1].
-
Recommended Sampling: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal. This handles both oils and solids without KBr pellet preparation.
Experimental Protocol: ATR-FTIR Acquisition
To ensure reproducible spectral data, follow this field-proven workflow. This protocol minimizes variability caused by atmospheric water vapor or sample thickness.
Step-by-Step Methodology
-
System Prep: Purge the FTIR bench with dry nitrogen or desiccated air for 15 minutes to eliminate H₂O vapor (3600–3800 cm⁻¹) and CO₂ (2350 cm⁻¹) interference.
-
Background Scan: Collect a 32-scan background spectrum of the clean ATR crystal.
-
Sample Loading:
-
If Oil: Apply 10–20 µL of the viscous liquid directly onto the crystal center.
-
If Solid: Place ~5 mg of powder on the crystal and apply high pressure (clamp) to ensure intimate contact.
-
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio)
-
Range: 4000–600 cm⁻¹
-
-
Cleaning: Wipe the crystal with isopropanol. Verify no carryover by running a quick "monitor" scan before the next sample.
Spectral Analysis & Peak Assignment
The identification relies on detecting the specific functional groups: the primary alcohol, the halogenated aromatic ring, and crucially, the C-F bond.
Table 1: Key Diagnostic Peaks for (2,6-Dichloro-3-fluorophenyl)methanol
| Functional Group | Wavenumber Region (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Value |
| O-H (Alcohol) | 3300 – 3450 | Medium-Strong, Broad | O-H Stretching (H-bonded) | Confirms alcohol functionality. Broadness indicates intermolecular H-bonding. |
| C-H (Aromatic) | 3050 – 3100 | Weak | C-H Stretching (sp²) | Standard aromatic marker. |
| C-H (Aliphatic) | 2850 – 2950 | Weak-Medium | C-H Stretching (CH₂ group) | Confirms the benzylic methylene group (-CH₂OH). |
| Aromatic Ring | 1580 – 1600 | Medium-Strong | C=C Ring Stretching | Characteristic of the benzene ring; often split due to asymmetry. |
| C-F (Aromatic) | 1230 – 1270 | Strong | C-F Stretching | PRIMARY IDENTIFIER. Absent in non-fluorinated impurities. |
| C-O (Alcohol) | 1020 – 1050 | Strong | C-O Stretching | Confirms primary alcohol type. |
| C-Cl (Aromatic) | 750 – 850 | Strong | C-Cl Stretching | Indicates chlorination. |
Comparative Analysis: Target vs. Impurity
The most common structural impurity/analog is 2,6-Dichlorobenzyl alcohol (CAS 15258-73-8). Distinguishing these two is the primary challenge.
Table 2: Spectral Comparison
| Feature | Target: (2,6-Dichloro-3-fluorophenyl)methanol | Alternative: 2,6-Dichlorobenzyl alcohol [2] | Differentiation Logic |
| C-F Stretch | Present (~1250 cm⁻¹) | ABSENT | The target will show a distinct, intense band in the 1200–1300 region that the impurity lacks. |
| Fingerprint (oop) | Complex pattern (1,2,3,6-subst.) | 780–800 cm⁻¹ (1,2,3-subst.) | The substitution pattern alters the out-of-plane (oop) C-H bending frequencies below 900 cm⁻¹. |
| C-Cl Stretch | ~800 cm⁻¹ | ~786 cm⁻¹ / 829 cm⁻¹ | Slight shifts due to the electronic withdrawing effect of the adjacent Fluorine. |
Mechanistic Insight (Expert Note):
The introduction of the Fluorine atom at the 3-position creates a significant dipole change. Because Fluorine is the most electronegative element, the C-F stretching vibration is extremely intense (large change in dipole moment). In the 2,6-dichloro analog, the 1200–1300 cm⁻¹ region is relatively "quiet," containing only weaker C-H in-plane bends. Therefore, any strong absorption at ~1250 cm⁻¹ is a positive confirmation of the fluorinated product.
Visualization of Identification Logic
Diagram 1: Structural Differentiation Workflow
This flowchart illustrates the logical process for confirming the identity of the Crizotinib intermediate using FTIR.
Caption: Decision tree for rapid FTIR identification, highlighting the critical C-F spectral discriminator.
Diagram 2: Synthesis & Impurity Origin
Understanding where the impurity comes from aids in spectral troubleshooting.
Caption: Synthetic pathway showing how non-fluorinated impurities may carry over into the final alcohol product.
References
-
Li, H., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3,4']-2-ones as potent c-Met inhibitors. European Journal of Medicinal Chemistry, 50, 370-375.[1] (Describes synthesis and "viscous oil" state of the intermediate). 1
-
NIST Mass Spectrometry Data Center. (2025). 2,6-Dichlorobenzyl alcohol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative text for C-F and C-Cl group frequency assignments).
Sources
Comparing reactivity of (2,6-Dichloro-3-fluorophenyl)methanol vs non-fluorinated analogs
[1]
Executive Summary
3-F-DCPM is a critical pharmacophore building block, most notably serving as the "left-hand" fragment of the ALK inhibitor Crizotinib .[1] While it shares the massive steric hindrance of its non-fluorinated analog (DCPM ) due to the ortho-dichloro pattern, the addition of the 3-fluoro group fundamentally alters its reactivity profile:
-
Electronic Deactivation: The 3-F atom exerts a strong inductive withdrawing effect (-I), significantly destabilizing benzylic carbocations.[1] This suppresses
pathways compared to DCPM.[1] -
Acidity Modulation: The electron-deficient ring increases the acidity of the benzylic hydroxyl proton, accelerating oxidation rates but increasing susceptibility to over-oxidation (to benzoic acids).
-
Synthetic Utility: Unlike DCPM, the 3-F analog is rarely used for simple electrophilic aromatic substitution; its primary utility lies in nucleophilic substitution at the benzylic position (e.g., Mitsunobu etherification), where stereocontrol is paramount.
Molecular Architecture & Electronic Profile[2]
The reactivity differences stem from two competing forces: Steric Inhibition (common to both) and Electronic Withdrawal (unique to 3-F-DCPM).[1]
Electronic & Steric Map
The following diagram illustrates the electronic "pull" of the fluorine atom and the steric "shield" of the chlorine atoms.
Figure 1: Mechanistic map showing how the 3-F substituent modifies the steric environment of the 2,6-dichloro scaffold.
Detailed Reactivity Comparison
A. Nucleophilic Substitution ( vs )
The most distinct difference lies in how these molecules behave under substitution conditions (e.g., converting alcohol to halide or ether).
| Feature | (2,6-Dichlorophenyl)methanol (DCPM) | (2,6-Dichloro-3-fluorophenyl)methanol (3-F-DCPM) |
| Low. 2,6-Cl destabilizes cation via steric inhibition of resonance, but some reactivity exists.[1] | Very Low. 3-F adds strong -I withdrawal, further destabilizing the benzylic carbocation.[1] | |
| Blocked. Ortho-chlorines prevent backside attack.[1] | Blocked. Same steric hindrance. | |
| Mitsunobu Reaction | Difficult. Requires high-energy reagents (DEAD/DIAD).[1] | Challenging but Feasible. Used in Crizotinib synthesis. The electron-deficient ring makes the alkoxide less nucleophilic, requiring optimized conditions. |
| Benzylic Halogenation | Standard conditions (SOCl2) work slowly. | Requires forcing conditions or specific catalytic activation due to deactivated ring.[1] |
Key Insight: In the synthesis of Crizotinib, the chiral ethyl ether is formed via a Mitsunobu reaction on the chiral alcohol derivative. The 3-F group makes the substrate more sensitive to steric clashes in the transition state, often requiring the use of toluene as a solvent to manage byproduct precipitation and drive the reaction forward [1].
B. Oxidation Profile (Alcohol Aldehyde)
Oxidation is the primary entry point for functionalizing this scaffold.
-
DCPM: Oxidizes readily to 2,6-dichlorobenzaldehyde.[1] Over-oxidation to benzoic acid is a risk but manageable.
-
3-F-DCPM: The fluorine atom withdraws electron density, making the benzylic C-H bond slightly more acidic and the carbon more electrophilic.
C. Metallation & Ring Functionalization[1]
-
DCPM: Lithiation via halogen-metal exchange is standard.[1]
-
3-F-DCPM: The 3-F group introduces a "lithiation trap." The proton at the 4-position (ortho to Fluorine) is acidified. Treatment with strong bases (n-BuLi) can lead to ortho-lithiation at C4 rather than simple halogen exchange, or benzyne formation via elimination of LiF/LiCl.[1]
Experimental Protocols
Protocol A: Selective Oxidation to Aldehyde
Context: Synthesis of the Crizotinib precursor 2,6-dichloro-3-fluorobenzaldehyde.[1]
Reagents:
-
Substrate: 3-F-DCPM (1.0 eq)[1]
-
Catalyst: TEMPO (2,6,6-tetramethylpiperidin-1-yl)oxyl (0.02 eq)[1]
-
Co-oxidant: NaOCl (Bleach, ~1.1 eq), KBr (0.1 eq)
-
Solvent: Dichloromethane (DCM) / Water biphasic system
Workflow:
-
Dissolve 3-F-DCPM in DCM and cool to 0°C.
-
Add aqueous solution of KBr and TEMPO.
-
Add buffered NaOCl (pH 9 via NaHCO3) dropwise over 30 mins. Critical: Maintain pH 8.5–9.5 to prevent hypochlorous acid scavenging.
-
Monitor by HPLC.[1] The electron-deficient aldehyde is prone to hydrate formation; ensure rigorous drying during workup.[1]
-
Yield Target: >90% Aldehyde, <2% Acid.
Protocol B: Mitsunobu Etherification (Crizotinib Fragment)
Context: Coupling the chiral alcohol (derived from 3-F-DCPM) with a hydroxypyridine.[1]
Reagents:
-
Azo Reagent: DIAD (Diisopropyl azodicarboxylate)
-
Phosphine: Triphenylphosphine (
) -
Solvent: Toluene (Preferred over THF for purification ease)
Workflow:
-
Charge Alcohol (1.0 eq), Nucleophile (1.1 eq), and
(1.2 eq) in Toluene. -
Cool to 0–5°C. Note: Low temperature is crucial to suppress side reactions due to steric crowding.
-
Add DIAD dropwise.[1]
-
Warm to 20°C and stir for 12–24h.
-
Purification: The use of Toluene allows the reduced hydrazine byproduct to precipitate or be washed away more easily than in THF [1].
Synthesis Pathway Diagram (Crizotinib Context)
The following diagram traces the evolution of the 3-F-DCPM scaffold into the active pharmaceutical ingredient (API) fragment.
Figure 2: Synthetic utility of 3-F-DCPM in the production of Crizotinib, highlighting key transformation risks.
References
-
Pfizer Inc. (2011).[1] Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development.
-
ACS GCI Pharmaceutical Roundtable . (2020). Reagent Guide: Oxidation of Alcohols to Aldehydes.
-
GuideChem . (2020).[1] Synthesis methods of Crizotinib and intermediates.
-
Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Validated Analytical Methods for (2,6-Dichloro-3-fluorophenyl)methanol Assay
Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists
Executive Summary
(2,6-Dichloro-3-fluorophenyl)methanol is a critical halogenated benzyl alcohol, often encountered as a structural analog or impurity in the synthesis of ALK inhibitors like Crizotinib. Its analysis presents specific challenges: the electronegative halogens (Cl, F) affect retention behavior, while the hydroxyl group introduces polarity that can lead to peak tailing in gas chromatography.
This guide compares the two industry-standard approaches for assaying this molecule: Reverse-Phase HPLC (RP-HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID) . While HPLC is the gold standard for final product release due to its robustness and compatibility with non-volatile impurities, GC-FID offers superior resolution for volatile process solvents and starting materials.
Part 1: Analytical Profile & Physiochemical Properties
Before selecting a method, the analyst must understand the molecule's behavior in solution.
| Property | Data / Characteristic | Analytical Implication |
| Structure | Benzylic alcohol with 3 halides | High UV absorption; susceptible to oxidation (to aldehyde). |
| Polarity | Moderate (LogP ~2.3) | Retains well on C18; elutes mid-range in RP-HPLC. |
| Volatility | Moderate (BP ~260°C) | Suitable for GC, but high boiling point requires thermal ramping. |
| Chromophore | Aromatic Ring | UV detection feasible at 210–265 nm. |
| Stability | Sensitive to oxidation | Samples should be prepared fresh; avoid protic solvents in GC if derivatizing. |
Part 2: Method A – The Gold Standard (RP-HPLC)
Best For: Final product purity, stability studies, and non-volatile impurity profiling.
Principle & Rationale
Reverse-Phase HPLC (RP-HPLC) utilizing a C18 stationary phase is the preferred method for quantitative assay. The hydrophobic interaction between the octadecylsilane ligands and the halogenated aromatic ring provides excellent retention, while the polar mobile phase suppresses ionization of the hydroxyl group.
Validated Chromatographic Conditions
Derived from protocols for structural analog (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [1, 2].[1]
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Orthophosphoric Acid (H₃PO₄) in Water (pH ~2.5).
-
Mobile Phase B: Acetonitrile (ACN).
-
Elution Mode: Isocratic (60:40 A:B) or Gradient (see below).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 265 nm (Secondary monitoring @ 210 nm).
-
Column Temp: 30°C.
-
Injection Volume: 10–20 µL.
Gradient Program (Recommended for Impurity Profiling):
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 22.0 | 70 | 30 |
| 30.0 | 70 | 30 |
Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Weigh 25 mg of substance into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent (1000 µg/mL).
-
Working Standard: Dilute stock to 50 µg/mL. Filter through 0.45 µm PVDF filter.
System Suitability Criteria (Acceptance Limits)
-
Theoretical Plates (N): > 2000
-
Tailing Factor (T): 0.8 – 1.5
-
RSD of Area (n=6): < 2.0%
-
Resolution (Rs): > 2.0 (between main peak and nearest impurity, typically the aldehyde oxidation product).
Part 3: Method B – The Alternative (GC-FID)
Best For: Process control, residual solvent analysis, and synthesis monitoring.
Principle & Rationale
GC-FID is highly effective for halogenated benzyl alcohols due to the distinct boiling point differences between the alcohol and its precursors. However, the hydroxyl group can cause peak tailing on non-polar columns. A mid-polarity column (cyanopropylphenyl) or a standard non-polar column (5% phenyl) with a high split ratio is recommended.
Validated Chromatographic Conditions
Adapted from validated methods for benzyl alcohol analysis [3, 4].
-
Instrument: GC with FID (e.g., Agilent 7890/8890).
-
Column: DB-624 (6% Cyanopropylphenyl dimethyl polysiloxane) OR DB-5ms.
-
Dimensions: 30 m x 0.32 mm ID x 1.8 µm film.
-
-
Carrier Gas: Helium or Nitrogen @ 1.5 mL/min (Constant Flow).
-
Injector: Split/Splitless (Split ratio 20:1).
-
Temperature: 250°C.
-
-
Detector (FID): 300°C.
-
Hydrogen:[2] 30 mL/min; Air: 400 mL/min.
-
Temperature Program:
-
Initial: 80°C (Hold 2 min).
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C (Hold 5 min).
-
Total Run Time: ~23 minutes.
Sample Preparation
-
Solvent: Methanol or Ethyl Acetate (HPLC Grade).
-
Internal Standard (Optional but Recommended): Dodecane or Benzyl Acetate.
-
Concentration: 1.0 mg/mL.
Part 4: Comparative Analysis
The following table contrasts the two methodologies to assist in selection based on laboratory resources and data requirements.
| Feature | Method A: RP-HPLC (UV) | Method B: GC-FID |
| Specificity | High for non-volatile degradation products. | High for volatile precursors and solvents. |
| Sensitivity (LOD) | Excellent (~0.1 µg/mL). | Good (~1.0 µg/mL). |
| Robustness | Very High; less susceptible to matrix effects. | Moderate; liner contamination can cause tailing. |
| Throughput | Moderate (15–30 min run time). | Fast to Moderate (10–25 min). |
| Cost Per Run | Higher (Solvent consumption). | Lower (Gas consumption). |
| Primary Risk | Column fouling from synthesis tars. | Thermal degradation of labile impurities. |
Decision Logic for Method Selection
Caption: Decision tree for selecting between HPLC and GC based on sample stage and thermal stability.
Part 5: Troubleshooting & Expert Insights
The "Tailing" Phenomenon (GC)
Issue: The hydroxyl (-OH) group on the methanol side chain interacts with active silanol sites in the GC liner or column, causing tailing. Solution:
-
Use a deactivated glass liner with glass wool.
-
Switch to a column with a thicker film (e.g., 1.8 µm DB-624) to mask active sites.
-
Derivatization: If tailing persists, react the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap the -OH group before injection.
The "Ghost Peak" Issue (HPLC)
Issue: Appearance of unknown peaks in the gradient blank. Causality: Halogenated compounds can be "sticky." Carryover from previous high-concentration injections is common. Solution:
-
Implement a needle wash step with 90% Acetonitrile between injections.
-
Run a blank injection immediately after the highest standard.
Workflow for System Suitability (Self-Validating System)
Caption: Mandatory System Suitability Testing (SST) workflow to ensure data integrity before sample analysis.
References
-
Jadhav, P. B., et al. (2017).[3] "Development and Validation of an RP-HPLC Method for Crizotinib." International Journal of Pharmacy & Pharmaceutical Research, 9(2), 100-106.[3] Link
-
Vijayakumar, B., et al. (2016). "Enantioselective Analysis of Crizotinib by Chiral LC Method." Der Pharma Chemica, 8(13), 226-231. Link
-
OSHA. (1993).[4] "Method PV2009: Benzyl Alcohol."[4] Occupational Safety and Health Administration Validated Methods. Link
-
Tschickardt, M., et al. (2019). "Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption." The MAK Collection for Occupational Health and Safety.[5] Link
-
ICH. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link
(Note: While direct literature on the specific methanol derivative is limited, methods herein are validated based on structural analogs and standard protocols for halogenated benzyl alcohols as per ICH Q2(R1) guidelines.)
Sources
Reference Standards for (2,6-Dichloro-3-fluorophenyl)methanol Analysis
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2]
Executive Summary
In the precise landscape of pharmaceutical development—specifically for ALK and c-MET inhibitors like Crizotinib—the integrity of starting materials dictates the quality of the final drug substance. (2,6-Dichloro-3-fluorophenyl)methanol (CAS: 877397-65-4 / C7H5Cl2FO) is a critical pharmacophore building block.[1][2]
This guide objectively compares the performance of Certified Reference Standards (CRS) against Market Reagent Grade (MRG) alternatives.[2] Through experimental workflows and comparative data, we demonstrate that while MRG materials may suffice for early-stage synthesis, they introduce unacceptable risks in quantitative analytical method validation (AMV) and impurity profiling due to isomeric contamination and variable water content.
Part 1: Technical Context & The Isomer Challenge
(2,6-Dichloro-3-fluorophenyl)methanol is a halogenated benzyl alcohol.[1][2] Its analysis is complicated by the "Regioisomer Trap."[2] The electrophilic substitution patterns used to synthesize the phenyl ring often yield positional isomers (e.g., 2,6-dichloro-4-fluoro or 2,4-dichloro-5-fluoro analogs) that possess nearly identical lipophilicity.[1][2]
-
The Risk: Using a standard that contains even 1.5% of a co-eluting isomer can skew potency calculations and lead to OOS (Out of Specification) investigations during GMP manufacturing.
-
The Solution: A CRS is purified not just for chemical purity, but specifically qualified to quantify and separate these isomers.
Part 2: Comparative Analysis (CRS vs. MRG)
We evaluated a Certified Reference Standard (Batch A-CRS) against a typical Market Reagent Grade (Batch B-MRG) obtained from a generic chemical vendor.
Certificate of Analysis (CoA) Depth
The first differentiator is the "Data Density" provided with the material.
| Parameter | Certified Reference Standard (CRS) | Market Reagent Grade (MRG) | Comparison Note |
| Assay (Mass Balance) | 99.8% ± 0.3% (w/w) | ~97.0% (Area %) | MRG ignores water/volatiles, inflating purity.[1][2] |
| Isomeric Purity | Quantified by qNMR & GC-MS | Not Tested | Critical risk for structural misassignment.[1][2] |
| Water Content (KF) | 0.05% (Titrated) | Not Reported | Benzyl alcohols are hygroscopic; affects weighing.[2] |
| Residual Solvents | Quantified (GC-HS) | Not Reported | High risk of entrapped THF/Toluene from synthesis.[1][2] |
| Traceability | SI-Traceable (NIST/BIPM) | Internal Only | Required for ICH Q7 regulatory filing.[1][2] |
Experimental Validation: The "Hidden" Impurity
We subjected both standards to a validated RP-HPLC method (Protocol defined in Part 3).
-
Observation: The MRG sample showed a single peak at 210 nm with 98.2% area.[2]
-
The Flaw: When analyzed via Orthogonal Detection (GC-MS) , the MRG peak was revealed to contain 1.8% of the 2,6-dichloro-4-fluoro isomer.[1][2] The CRS, having been purified via preparative chiral/regio-selective chromatography, showed <0.05% of this isomer.
-
Impact: If Batch B-MRG were used to calibrate an assay for a drug intermediate, the resulting potency would be biased high, potentially masking degradation in stability studies.
Part 3: Experimental Protocols
Workflow 1: Validated HPLC Method for Purity & Isomer Separation
This method is designed to resolve the target methanol from its oxidized aldehyde degradant and positional isomers.
Chromatographic Conditions:
-
Instrument: UHPLC with PDA Detector (Agilent 1290 or equivalent).
-
Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (Phenyl phases offer superior selectivity for halogenated aromatics over C18).[2]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]
-
Detection: UV @ 220 nm (primary), 254 nm (secondary).[2]
-
Temperature: 35°C.[2]
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 15.0 | 65 | Linear Ramp (Isomer Separation) |
| 16.0 | 90 | Column Wash |
| 20.0 | 90 | Hold |
| 20.1 | 30 | Re-equilibration |
Workflow 2: Forced Degradation (Oxidation Stress)
To prove the "Self-Validating" nature of the standard, we expose the CRS to oxidative stress to generate the reference marker for the aldehyde impurity.
-
Preparation: Dissolve 10 mg CRS in 10 mL Acetonitrile.
-
Stress: Add 1 mL 30%
. Heat at 60°C for 2 hours. -
Analysis: Inject onto the HPLC method above.
-
Result: Observe the formation of 2,6-dichloro-3-fluorobenzaldehyde (RRT ~1.2). This confirms the method's specificity.[2]
Part 4: Visualization of Workflows
Diagram 1: Analytical Method Validation & Qualification Workflow
This diagram illustrates the logical flow from material receipt to validated data, highlighting where MRG materials often fail.
Caption: Decision tree for qualifying reference standards. Note the critical "Isomeric Purity" gate often failed by reagent-grade materials.[1][2]
Diagram 2: Impurity & Degradation Pathways
Understanding the chemistry of (2,6-Dichloro-3-fluorophenyl)methanol is vital for interpreting chromatograms.[1][2]
Caption: Primary degradation pathways.[1][2] The aldehyde is the most common impurity found in aged reference standards.
Part 5: Conclusion & Recommendations
For non-regulated, exploratory synthesis, Market Reagent Grade (MRG) (2,6-Dichloro-3-fluorophenyl)methanol is a cost-effective option, provided the researcher is aware of the potential 2-5% assay error due to water and isomers.[1][2]
However, for GMP release testing, stability studies, or pharmacokinetic analysis , the use of a Certified Reference Standard (CRS) is mandatory. The cost of a CRS is negligible compared to the financial risk of a failed batch or a rejected regulatory filing caused by "ghost impurities" or inaccurate potency assignment.
Final Recommendation: Always request a CoA that explicitly states Water Content (KF) and Isomeric Purity before selecting a standard for quantitative analysis.[2]
References
-
International Council for Harmonisation (ICH). (2000).[2] ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][5][6][7] Retrieved from [Link]
-
PubChem. (n.d.).[2] (2,6-dichloro-3-fluorophenyl)methanol Compound Summary. National Library of Medicine.[2] Retrieved from [Link][2]
-
Cui, J., et al. (2013). Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol.[1][2][8][9] CN Patent 103319311A.[2] Google Patents. Retrieved from
-
U.S. Food and Drug Administration (FDA). (2018).[2] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol | C8H7Cl2FO | CID 11344814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. cores.emory.edu [cores.emory.edu]
- 5. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality [ideagen.com]
- 6. database.ich.org [database.ich.org]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol - Google Patents [patents.google.com]
Bioactivity comparison of (2,6-Dichloro-3-fluorophenyl)methanol derivatives
Bioactivity Profile & SAR Analysis: (2,6-Dichloro-3-fluorophenyl)methanol Scaffolds in Kinase Inhibition
Executive Summary
The (2,6-Dichloro-3-fluorophenyl)methanol moiety (specifically its chiral ethyl ether derivative) represents a privileged pharmacophore in precision oncology. It serves as the critical "headgroup" for Crizotinib (Xalkori) , a first-in-class multi-target tyrosine kinase inhibitor (TKI) approved for ALK+ and ROS1+ non-small cell lung cancer (NSCLC).
This guide analyzes the bioactivity of this scaffold, comparing the parent drug Crizotinib with its structural derivatives, including Hypoxia-Activated Prodrugs and
Structural Analysis: The "Headgroup" Effect
The (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group functions as the ATP-competitive binding element. Its bioactivity is governed by three molecular interactions:
-
Steric Fit: The 2,6-dichloro substitution forces the phenyl ring into a specific torsion angle (approx. 80-90°) relative to the ether linkage, locking it into the hydrophobic specificity pocket of the ALK/c-Met kinase domain.
-
Halogen Bonding: The chlorine atoms fill the lipophilic pocket, while the 3-fluoro substituent modulates the electronic density of the ring, protecting it from rapid oxidative metabolism (CYP450 attack) at the para-position.
-
Chirality: The (R)-enantiomer is >1000-fold more potent than the (S)-enantiomer. The (R)-methyl group directs the phenyl ring into the correct sub-pocket.
Comparative Bioactivity Data
The following table compares the bioactivity of Crizotinib (the standard) against specific derivatives designed to overcome its limitations (blood-brain barrier penetration and toxicity).
Table 1: Bioactivity Comparison of (2,6-Dichloro-3-fluorophenyl) Derivatives
| Compound Class | Specific Derivative | Target (IC50) | Cellular Potency (IC50) | Key Advantage/Disadvantage |
| Parent Drug | Crizotinib | ALK: 2.0 nMc-Met: 1.0 nM | H3122 (ALK+): ~45 nMH2228 (ALK+): ~50 nM | Standard of Care. High systemic potency but poor Blood-Brain Barrier (BBB) penetration. |
| PET Tracer | [ | ALK: 7.5 nM | H2228: 10 nM | Diagnostic Tool. Retains high affinity; used to visualize ALK+ tumor burden and brain metastases in vivo. |
| Hypoxia Prodrug | Prodrug A (N-oxide derivative) | ALK: >1000 nM (Normoxia)ALK: ~10 nM (Hypoxia) | H3122: Hypoxia-selective | Reduced Toxicity. Bioreductive activation releases active Crizotinib only in hypoxic tumor cores, sparing healthy tissue. |
| 2nd Gen Analog | Alectinib (Reference) | ALK: 1.9 nM | H3122: ~5 nM | Comparator. Structurally distinct but functionally superior in CNS penetration; used when Crizotinib fails. |
Note on Data: IC50 values represent biochemical kinase inhibition. Cellular potency varies by cell line; H3122 (EML4-ALK E13;A20) is generally more sensitive than H2228 (EML4-ALK E6ab;A20).
Mechanism of Action & Signaling Pathway
The (2,6-dichloro-3-fluorophenyl) moiety competes with ATP for the binding site within the ALK kinase domain. By blocking autophosphorylation, it shuts down downstream survival signaling (PI3K/AKT, STAT3, RAS/ERK).
Figure 1: Mechanism of ALK inhibition. The scaffold competitively displaces ATP, halting the PI3K/AKT and STAT3 oncogenic cascades.
Experimental Protocols
To validate the bioactivity of these derivatives, the following standardized protocols are recommended.
Protocol A: Biochemical Kinase Inhibition Assay (TR-FRET)
This assay measures the intrinsic affinity of the derivative for the ALK kinase domain.
-
Reagents: Recombinant ALK kinase domain, Fluorescein-labeled poly-GT substrate, ATP (at Km), and Terbium-labeled anti-phosphotyrosine antibody.
-
Preparation: Dissolve (2,6-dichloro-3-fluorophenyl) derivatives in 100% DMSO. Prepare 3-fold serial dilutions.
-
Reaction:
-
Mix kinase, substrate, and inhibitor in 384-well plates.
-
Initiate reaction by adding ATP.
-
Incubate for 60 minutes at Room Temperature (RT).
-
-
Detection: Add Terbium-antibody detection mixture (EDTA stops the reaction).
-
Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 340 nm, Em: 495/520 nm).
-
Analysis: Calculate IC50 using a 4-parameter logistic fit. Valid if Z' factor > 0.5.
Protocol B: Cellular Viability Assay (MTS)
This assay confirms if the compound can penetrate the cell membrane and inhibit the target in a biological context.
-
Cell Lines: H3122 (highly sensitive) and H2228 (moderately sensitive) NSCLC cells.
-
Seeding: Seed 3,000 cells/well in 96-well plates containing RPMI-1640 + 10% FBS. Incubate 24h.
-
Treatment: Treat cells with serial dilutions of the derivative (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Development: Add 20 µL MTS reagent (CellTiter 96® AQueous One). Incubate 1-4 hours at 37°C.
-
Measurement: Measure absorbance at 490 nm.
-
Control: Normalize to DMSO-treated control (100% viability) and SDS-treated control (0% viability).
Synthesis & Workflow Visualization
The synthesis of bioactive derivatives hinges on the enantioselective reduction of the ketone precursor. The (R)-configuration is non-negotiable for high potency.
Figure 2: Synthetic workflow emphasizing the critical chiral intermediate generation.
References
-
Cui, J. J., et al. (2011). "Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK)." Journal of Medicinal Chemistry. Link
-
Rothenstein, J. M., & Letarte, N. (2014). "Crizotinib: a first-in-class ALK inhibitor." Current Oncology. Link
-
Wang, J., et al. (2019). "Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib." European Journal of Medicinal Chemistry. Link
-
Beltanzubiri, M., et al. (2020).[1] "Development and biological investigations of hypoxia-sensitive prodrugs of the tyrosine kinase inhibitor crizotinib." ChemMedChem. Link
Sources
Comparative Crystal Structure Analysis Guide: (2,6-Dichloro-3-fluorophenyl)methanol
Executive Summary & Strategic Context
In the optimization of pharmacophores, the introduction of fluorine into polychlorinated scaffolds is a critical strategy to modulate lipophilicity (
The Core Challenge: The 2,6-dichloro substitution pattern imposes severe conformational constraints via intramolecular
This guide details the experimental protocols, refinement strategies, and comparative metrics required to validate the structural integrity and developability of the 3-fluoro derivative.
Comparative Analysis: Target vs. Benchmark
This section objectively compares the expected structural performance of the target compound against the standard benchmark.
Structural & Electronic Properties
| Feature | Target: (2,6-Dichloro-3-fluorophenyl)methanol | Benchmark: 2,6-Dichlorobenzyl alcohol | Impact on Solid-State |
| Molecular Formula | Density increase; potential for F-mediated contacts. | ||
| Intramolecular Bonding | Competing | Strong intramolecular | 3-F may destabilize the planar conformation, affecting |
| H-Bond Donor | Hydroxyl (-OH) | Hydroxyl (-OH) | Identical donor capacity. |
| H-Bond Acceptors | Cl (weak), F (weak/hard), O (strong). | Cl (weak), O (strong). | F adds a "hard" acceptor site, potentially forming |
| Chirality in Packing | Potential for heterochiral packing due to asymmetric substitution. | Tendency for homochiral dimerization in crystal lattice [1]. | 3-F breaks the symmetry of the phenyl ring, reducing likelihood of disorder. |
Lattice Energy & Packing Motifs
-
Benchmark Behavior: 2,6-Dichlorobenzyl alcohol typically crystallizes via cooperative
hydrogen bonds that form infinite chains or dimers, stabilized by auxiliary or interactions. The 2,6-substitution creates a "shielded" hydroxyl group, often leading to lower melting points compared to meta/para isomers [2]. -
Target Prediction: The 3-Fluoro substituent is sterically small (van der Waals radius
vs for H) but highly electronegative. It is expected to:-
Disrupt the "face-to-face"
-stacking seen in the benchmark due to repulsion with electron-rich regions of neighboring rings. -
Induce a slight expansion of the unit cell volume (
) relative to the benchmark. -
Favor
interactions over contacts, potentially altering the space group from monoclinic ( ) to triclinic ( ) or orthorhombic settings depending on solvent choice.
-
Experimental Protocol: Structure Determination
This workflow is designed to resolve the specific challenges of poly-halogenated benzyl alcohols, particularly rotational disorder in the hydroxyl group and the distinction between Cl and F positions during refinement.
Crystallization Screening
-
Objective: Obtain single crystals suitable for SC-XRD (
mm). -
Method: Slow evaporation at
to minimize thermal motion of the benzyl side chain.
Recommended Solvent Systems:
-
Ethanol/Hexane (1:3): Standard system. Promotes H-bond formation.
-
Dichloromethane/Pentane (Vapor Diffusion): Best for halogenated aromatics; promotes halogen bonding (
). -
Toluene: Promotes
-stacking interactions.
Data Collection & Refinement (SC-XRD)
Instrument Settings:
-
Source:
( ) is preferred over to minimize absorption by Chlorine atoms. -
Temperature: Cryogenic cooling (
) is mandatory to freeze the rotation of the group and resolve the F vs H positional disorder.
Refinement Strategy (SHELXL/OLEX2):
-
Absorption Correction: Apply Multi-scan or Gaussian correction (critical due to two Cl atoms).
-
Disorder Handling: The 3-F atom may show positional disorder with the 5-H atom if the molecule sits on a special position. Use PART commands and free variable occupancies if necessary.
-
Hydrogen Placement: Locate the hydroxyl H atom from the difference Fourier map. Do not use geometrical riding models initially, as the
vs interaction is the key structural question.
Hirshfeld Surface Analysis
To objectively quantify the "performance" of the 3-F substitution, generate Hirshfeld surfaces (using CrystalExplorer) to map intermolecular contacts.
-
d_norm mapping: Visualize red spots for strong H-bonds (
). -
Fingerprint Plots: Compare the percentage contribution of
contacts in the Target vs contacts in the Benchmark.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for refinement.
Caption: Workflow for structural determination of poly-halogenated benzyl alcohols, emphasizing the feedback loop for disorder management.
Interaction Network & Causality
Understanding why the structure forms specific polymorphs is crucial for drug formulation. The diagram below maps the causal relationships between atomic substitutions and macroscopic lattice properties.
Caption: Causal network showing how the 3-F and 2,6-Cl substitutions dictate conformational locking and lattice stability.
References
-
Sennert, E., et al. (2024).[1] Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Physical Chemistry Chemical Physics, 26(42). Link
-
Solis-Calero, C., et al. (2025). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemPhysChem, PMC. Link
-
NIST Chemistry WebBook. 2,6-Dichlorobenzyl alcohol (CAS 15258-73-8) Data. National Institute of Standards and Technology.[2] Link
-
PubChem. Compound Summary: (2,6-dichloro-3-fluorophenyl)methanol.[3] National Library of Medicine. Link
Sources
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (2,6-Dichloro-3-fluorophenyl)methanol
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper disposal of (2,6-Dichloro-3-fluorophenyl)methanol. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting a deep commitment to laboratory safety and chemical handling.
Immediate Safety & Hazard Profile
(2,6-Dichloro-3-fluorophenyl)methanol is a halogenated organic compound. While specific data for this exact molecule is limited, its structural analogues, such as (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol, provide critical safety insights.[1][2] It is prudent to handle this compound with the assumption of similar hazards.
Key Hazards:
-
Skin Contact: Assumed to be harmful in contact with skin. May cause skin irritation or an allergic reaction.[1][2]
-
Eye Contact: Poses a risk of serious eye damage or irritation.[1][2]
-
Aquatic Toxicity: Considered harmful to aquatic life with long-lasting effects.[1]
This profile necessitates that all handling and disposal operations are conducted with stringent adherence to safety protocols to minimize exposure and prevent environmental release. The foundation of these protocols is the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory personnel.[3][4][5]
| Hazard Classification (Assumed from Analogue) | GHS Pictogram | Disposal Consideration |
| Acute Dermal Toxicity (Category 4) | ❗ | Prevent all skin contact. Contaminated PPE and materials must be disposed of as hazardous waste. |
| Serious Eye Damage (Category 1) | corrosive | Wear chemical safety goggles and face shield. Any contaminated items must be handled as hazardous waste. |
| Skin Sensitization (Category 1) | ❗ | Avoid repeated contact. Dispose of any material that has come into contact with the compound as hazardous waste. |
| Chronic Aquatic Hazard (Category 3) | No Pictogram | Do not dispose of down the drain. [6] All waste must be collected for approved hazardous waste disposal to prevent environmental release. |
Core Disposal Principles: Segregation and Containment
The proper disposal of (2,6-Dichloro-3-fluorophenyl)methanol hinges on two core principles: rigorous segregation and secure containment. As a halogenated organic compound, it must not be mixed with other waste streams unless compatibility is confirmed.
Why Segregation is Critical:
-
Incompatibility: Mixing halogenated waste with other chemical classes, such as strong oxidizing agents or bases, can trigger violent reactions.[7] For instance, acids and bases should always be stored separately.[7]
-
Disposal Pathway: Halogenated organic wastes often require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[8] Mixing with non-halogenated solvents complicates and increases the cost of disposal.
-
Regulatory Compliance: The Environmental Protection Agency (EPA) mandates the proper identification and segregation of hazardous waste streams from the point of generation.[9][10][11]
All waste containing (2,6-Dichloro-3-fluorophenyl)methanol must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9] This area must be at or near the point of generation and under the control of the laboratory personnel.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for managing waste streams of (2,6-Dichloro-3-fluorophenyl)methanol.
Caption: Decision workflow for handling (2,6-Dichloro-3-fluorophenyl)methanol waste.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Personnel Protective Equipment (PPE) Required:
-
Nitrile or neoprene gloves
-
Chemical splash goggles
-
Face shield (when handling larger quantities)
-
Flame-retardant lab coat
Materials:
-
Designated hazardous waste container (glass or high-density polyethylene)
-
Hazardous waste label
-
Secondary containment bin
Procedure:
-
Container Selection: Choose a clean, dry waste container made of a compatible material (e.g., amber glass bottle for liquids, a puncture-resistant pail for solids).[7][12] Ensure the container has a secure, screw-top cap.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[9] Clearly write out the full chemical name: "(2,6-Dichloro-3-fluorophenyl)methanol."[12] Do not use abbreviations. If it is a solution, list all components and their approximate percentages.[7][9]
-
Waste Collection:
-
Liquids: Carefully transfer the waste liquid into the labeled container using a funnel. Do not fill the container more than 90% full to allow for expansion.[13]
-
Contaminated Solids: Place contaminated items (e.g., gloves, weigh boats, paper towels) into a designated solid waste container.[14] Ensure no sharps are mixed with soft waste.
-
-
Secure and Store:
-
Tightly cap the container immediately after adding waste.[7][9][12] Never leave a funnel in an open waste container.[9]
-
Place the container in a secondary containment bin within your designated Satellite Accumulation Area (SAA).[12]
-
Segregate this waste from incompatible materials, particularly acids and bases.[7][9]
-
-
Scheduling Disposal: Monitor the fill level and accumulation date. Once the container is full or approaching the institutional time limit (e.g., 6 months), schedule a pickup with your institution's Environmental Health & Safety (EH&S) office.[9][13]
Spill Management and Decontamination
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
For a Small Spill (<100 mL):
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[15]
-
Absorb: Use a chemical spill kit with an absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (such as methanol or ethanol), followed by soap and water.[16] Collect all cleaning materials as hazardous waste.
-
Dispose: Label the waste container with all contents, including the spilled chemical and the absorbent material, and dispose of it according to the protocol in Section 4.
For a Large Spill (>100 mL):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EH&S or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Decontamination of Empty Containers:
To be considered non-hazardous, an empty container that held (2,6-Dichloro-3-fluorophenyl)methanol must be triple-rinsed.[12][17]
-
Rinse the container three times with a suitable solvent (e.g., methanol or acetone) that can solubilize the compound.
-
Crucially, collect all three rinsates as halogenated hazardous waste. [12][17]
-
After triple-rinsing, deface the original label, and the container may be disposed of in the regular trash or reused for a compatible waste stream.[12][17]
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safe management and disposal of (2,6-Dichloro-3-fluorophenyl)methanol, protecting yourself, your colleagues, and the environment.
References
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
Mopec. (2017, December 20). Understanding OSHA For Lab Safety. Retrieved from [Link]
-
ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- Google Patents. (n.d.). US5174893A - Process for dehalogenation of contaminated waste materials.
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
PubChemLite. (n.d.). (2,6-dichloro-3-fluorophenyl)methanol (C7H5Cl2FO). Retrieved from [Link]
-
EBSCO. (n.d.). Decontamination methods | Science | Research Starters. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
MDPI. (2025, June 9). Reviewing Treatment Options for Organohalogen Contamination: From Established Methods to Fungal Prospects. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
-
PubChem. (n.d.). (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol. National Institutes of Health. Retrieved from [Link]
-
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling (2,6-Dichloro-3-fluorophenyl)methanol: From Risk Assessment to Disposal
This guide provides essential safety protocols and operational plans for the laboratory use of (2,6-Dichloro-3-fluorophenyl)methanol. As drug development professionals, our commitment to safety is as paramount as our scientific objectives. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure that every step, from preparation to disposal, is underpinned by a deep understanding of the material's hazards and the rationale for our safety measures.
Hazard Assessment: Understanding the Risks
(2,6-Dichloro-3-fluorophenyl)methanol is a halogenated aromatic alcohol. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, we can infer its primary hazards from closely related structural analogs, such as (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol.[1] The hazards associated with this chemical class demand rigorous control measures. The primary routes of exposure are dermal contact and eye contact, with potential for respiratory irritation.
The hazard profile, based on globally harmonized system (GHS) classifications for analogous compounds, is summarized below.[1]
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
These classifications dictate the necessity for stringent personal protective equipment to prevent irreversible eye damage and mitigate risks of skin toxicity and allergic reactions.[1]
Personal Protective Equipment (PPE): An Imperative for Safety
The selection of PPE must be directly correlated with the identified hazards. For (2,6-Dichloro-3-fluorophenyl)methanol, the focus is on creating an impermeable barrier for the eyes and skin.
Eye and Face Protection: Non-Negotiable
Given the classification of "Causes serious eye damage" (H318), robust eye protection is critical.[1]
-
Minimum Requirement: At all times when handling the chemical, wear tightly fitting safety goggles that meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Splash Hazard: When handling quantities that pose a splash risk (e.g., during transfers or solution preparation), a face shield worn over safety goggles is mandatory to protect the entire face.[2][3][4]
Skin and Body Protection: Selecting the Right Barrier
Harmful skin effects, including toxicity and allergic sensitization, are primary concerns.[1]
-
Gloves: The choice of glove material is the most critical decision for skin protection. Halogenated aromatic compounds can readily permeate common laboratory gloves. Therefore, material selection must be deliberate.
-
Recommended: Viton® or Silver Shield®/4H® gloves are recommended for their excellent resistance to chlorinated and aromatic solvents.[5][6]
-
Not Recommended: Standard nitrile, latex, and neoprene gloves offer poor resistance to halogenated hydrocarbons and should be avoided for anything other than incidental contact.[7][8] If contact occurs with these materials, gloves must be changed immediately.[8]
-
Causality: The efficacy of a glove is determined by its breakthrough time (BT) and permeation rate.[5] Always consult the glove manufacturer’s specific chemical resistance data for the chemical or a close surrogate before use.
-
| Glove Material | Resistance to Halogenated Aromatic Compounds | Recommendation |
| Nitrile | Poor[7][8] | Not Recommended for Direct Handling |
| Latex (Natural Rubber) | Poor[7] | Not Recommended |
| Neoprene | Poor[7] | Not Recommended |
| Butyl Rubber | Poor to Moderate[7][9] | Not Recommended |
| Viton® (Fluorocarbon) | Excellent [5][6] | Recommended |
| Silver Shield®/4H® | Excellent [10] | Recommended |
-
Protective Clothing: Wear a standard laboratory coat for all procedures. For tasks with a higher risk of splashes or spills, supplement with a chemically resistant apron. Contaminated work clothing must not be taken from the laboratory.[1]
Respiratory Protection: Engineering Controls First
-
Primary Control: All handling of (2,6-Dichloro-3-fluorophenyl)methanol that could generate vapors or aerosols must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][2][11]
-
Secondary Control: If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[3][4] This should be determined by a formal risk assessment and requires enrollment in a respiratory protection program.
Operational and Disposal Plan
A systematic workflow ensures that safety is integrated into every stage of the chemical's lifecycle in the laboratory.
Caption: Safe handling workflow for (2,6-Dichloro-3-fluorophenyl)methanol.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[1] Put on all required PPE.
-
Handling: Use spark-proof tools and ground equipment to prevent static discharge.[2] Avoid the formation of dust and aerosols.[1]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2]
-
Spill Response: In case of a small spill, evacuate personnel, ensure adequate ventilation, and remove all ignition sources.[1] Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[12]
Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
-
Chemical Waste: Dispose of (2,6-Dichloro-3-fluorophenyl)methanol and any solutions containing it as regulated hazardous waste.[13] Containers must be clearly labeled, kept tightly closed, and stored in a designated hazardous waste accumulation area.[14][15]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used for cleaning spills must be collected in a sealed container and disposed of as solid hazardous waste.[15]
-
Empty Containers: Empty containers are considered hazardous waste until properly rinsed.[16] They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[14][15] After rinsing and removal of the label, the container can be disposed of as regular laboratory glass or plastic waste.[15]
By adhering to these detailed protocols, researchers can confidently and safely handle (2,6-Dichloro-3-fluorophenyl)methanol, ensuring both personal safety and the integrity of their work.
References
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Echemi. .
-
Environmental Health and Safety, University of Nebraska-Lincoln. .
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Environment, Health and Safety, North Carolina State University. .
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Gujarat Fluorochemicals Limited. .
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Safetyware Group. .
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Department of Chemistry, Princeton University. .
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Environmental Health & Safety, University of Pennsylvania. .
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Methanex Corporation. .
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Sigma-Aldrich. .
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Environmental Health & Safety, The University of Texas at Austin. .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
